Cy3-YNE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-YNE: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent dye Cy3-YNE, focusing on its spectral properties and its application in bio-conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques in their work.
Core Photophysical Properties of this compound
This compound, a member of the cyanine dye family, is a bright and photostable fluorophore widely used for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][2] Its alkyne group allows for a highly specific and efficient covalent attachment to azide-modified molecules through click chemistry.[3][4] The fluorescence of Cy3 is largely insensitive to pH changes within a range of 4 to 10.[5]
The key photophysical parameters of this compound and similar Cy3-alkyne derivatives are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.
| Parameter | Value | References |
| Excitation Maximum (λex) | 550 - 555 nm | |
| Emission Maximum (λem) | 568 - 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 | |
| Spectrally Similar Dyes | Alexa Fluor® 555, Atto™ 555, CF® 555 Dye | |
| Recommended Laser Lines | 532 nm, 555 nm, 568 nm |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent, local environment, and the molecule to which the dye is conjugated. For instance, the fluorescence quantum yield of Cy3 can be significantly higher when attached to single-stranded DNA compared to when it is free in solution.
Experimental Protocol: Labeling Biomolecules with this compound via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and bioorthogonal method for labeling biomolecules. The following is a general protocol for labeling an azide-modified biomolecule with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., spin column, dialysis, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a stock solution of the azide-functionalized biomolecule in a suitable degassed buffer.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water.
-
Prepare a stock solution of the copper-chelating ligand in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in the desired molar ratio in the reaction buffer.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored using appropriate analytical techniques like TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the Cy3-labeled biomolecule from unreacted dye and catalyst using a suitable method such as a spin desalting column, dialysis, or HPLC.
-
-
Storage:
-
Store the purified Cy3-labeled conjugate at -20°C or -80°C, protected from light.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for biomolecule labeling.
General workflow for labeling a biomolecule with this compound via click chemistry.
The underlying chemical transformation in this process is the copper(I)-catalyzed azide-alkyne cycloaddition, which forms a stable triazole linkage.
Schematic of the CuAAC reaction between an azide-modified biomolecule and this compound.
References
Sulfo-Cyanine3-Alkyne: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the properties and applications of Sulfo-Cyanine3-alkyne, a key reagent in modern bioconjugation and fluorescence labeling. The information presented herein is intended to empower researchers in the fields of molecular biology, drug development, and diagnostics with the technical knowledge required for the successful implementation of this versatile molecule.
Core Properties of Sulfo-Cyanine3-Alkyne
Sulfo-Cyanine3-alkyne is a water-soluble fluorescent dye belonging to the cyanine family. Its key features include high photostability, brightness, and a terminal alkyne group that makes it ideal for bioorthogonal labeling reactions. The presence of sulfonate groups enhances its hydrophilicity, allowing for straightforward use in aqueous buffers without the need for organic co-solvents.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo-Cyanine3-alkyne, facilitating its integration into experimental designs.
| Property | Value | Reference |
| Excitation Maximum (λex) | 548 nm | [3] |
| Emission Maximum (λem) | 563 nm | [3] |
| Molar Extinction Coefficient (ε) | 162,000 L⋅mol⁻¹⋅cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | |
| Molecular Weight | 691.90 g/mol | |
| Solubility | Soluble in water (0.57 M), DMSO, DMF |
Primary Uses and Applications
The primary utility of Sulfo-Cyanine3-alkyne lies in its application for fluorescently labeling biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the covalent attachment of the dye to a wide range of biological targets that have been modified to contain an azide group.
Key applications include:
-
Labeling of Nucleic Acids: Oligonucleotides and DNA modified with an azide group can be readily labeled for use in fluorescence in situ hybridization (FISH), microarrays, and other molecular biology techniques.
-
Protein and Peptide Labeling: Proteins and peptides can be functionalized with azides and subsequently labeled with Sulfo-Cyanine3-alkyne for visualization in electrophoresis gels, western blotting, and immunofluorescence microscopy.
-
Cellular Imaging: As a bright and photostable fluorophore, it is well-suited for imaging applications in fluorescence microscopy and flow cytometry.
Experimental Protocols
The following section details a general protocol for the copper-catalyzed click chemistry labeling of an azide-modified biomolecule with Sulfo-Cyanine3-alkyne. This protocol is a starting point and may require optimization for specific applications.
Materials and Reagents:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Sulfo-Cyanine3-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve reagents)
-
Purification column (e.g., size-exclusion chromatography)
Labeling Protocol:
-
Prepare Stock Solutions:
-
Dissolve Sulfo-Cyanine3-alkyne in water or DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add Sulfo-Cyanine3-alkyne to the desired final concentration (typically a 1.5 to 10-fold molar excess over the biomolecule).
-
Prepare the copper catalyst by pre-mixing the CuSO₄ and ligand solutions. Add this complex to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a suitable purification column (e.g., Sephadex G-25).
-
Visualizations
Click Chemistry Workflow
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with Sulfo-Cyanine3-alkyne using copper-catalyzed click chemistry.
Caption: Workflow for CuAAC labeling of biomolecules.
Application in Bioconjugation
The following diagram illustrates the logical relationship of Sulfo-Cyanine3-alkyne's application in the broader context of bioconjugation for targeted fluorescence detection.
Caption: Sulfo-Cyanine3-Alkyne in targeted detection.
References
The Alkyne Group in Cy3-YNE: A Technical Guide to Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crucial role of the terminal alkyne group in the cyanine dye Cy3-YNE for bio-orthogonal labeling through click chemistry. This document provides a comprehensive overview of the dye's properties, detailed experimental protocols for its application, and visual representations of relevant workflows, serving as a vital resource for professionals in research and drug development.
Introduction to this compound and Click Chemistry
This compound is a fluorescent dye featuring a terminal alkyne group, which makes it a prime reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction facilitates the covalent ligation of the Cy3 fluorophore to a target molecule functionalized with an azide group. The defining characteristic of this "click" reaction is its high efficiency, specificity, and biocompatibility, allowing for the precise labeling of biomolecules in complex biological systems. The formation of a stable triazole linkage ensures a robust and permanent attachment of the fluorescent reporter.
The Cy3 fluorophore is a member of the cyanine dye family, known for its brightness and photostability. Its excitation and emission maxima in the orange-red spectrum make it a popular choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.
Properties of this compound
The utility of this compound in click chemistry is underpinned by its distinct chemical and photophysical properties. A summary of these quantitative characteristics is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | Varies by supplier, typically ~700-800 g/mol | [1][2] |
| Excitation Maximum (λex) | ~550-555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1-0.3 | |
| Solubility | Water, DMSO, DMF |
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The core of this compound's functionality lies in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound and an azide on a target molecule, catalyzed by a Cu(I) species. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for labeling sensitive biological samples.
Reaction Mechanism Overview:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) ion reacts with the terminal alkyne of this compound to form a copper(I) acetylide intermediate.
-
Coordination with Azide: The azide-functionalized target molecule coordinates to the copper center.
-
Cycloaddition: A concerted or stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: The intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.
The kinetics of the CuAAC reaction are influenced by several factors, including the concentration of reactants, the copper(I) source and concentration, the type of ligand used to stabilize the copper(I) ion, temperature, and pH. While specific kinetic data for this compound is not extensively published, the general principles of CuAAC kinetics apply. The use of copper-chelating ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction rate and protect the biomolecule from oxidative damage.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using CuAAC click chemistry. These protocols are intended as a starting point and may require optimization for specific applications.
Labeling of Azide-Modified Proteins with this compound
This protocol outlines the steps for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) ligand
-
Sodium ascorbate
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.
-
Add the this compound stock solution to a final concentration of 1.5-5 molar equivalents relative to the protein.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Vortex briefly.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess this compound and copper catalyst by size-exclusion chromatography or another suitable purification method.
-
Monitor the purification by measuring the absorbance at 280 nm (protein) and 550 nm (Cy3).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 550 nm and using the Beer-Lambert law.
-
Labeling of Azide-Modified Oligonucleotides with this compound
This protocol describes the labeling of an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Reagents for purification (e.g., HPLC-grade acetonitrile and TEAA)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 10 mM stock solution of the Cu(II)-TBTA complex in 55% aqueous DMSO.
-
Freshly prepare a 5 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a pressure-tight vial, dissolve the azide-modified oligonucleotide to a final concentration of 20-200 µM.
-
Add 2M TEAA buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v). Vortex the mixture.
-
Add the this compound stock solution to a final concentration of 1.5 times the oligonucleotide concentration. Vortex the mixture.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds.
-
Add the Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with the inert gas and securely cap it. Vortex thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). For RP-HPLC, a C18 column with a TEAA/acetonitrile gradient is typically used.
-
Monitor the purification by detecting the absorbance at 260 nm (oligonucleotide) and 550 nm (Cy3).
-
-
Analysis:
-
Confirm the successful labeling and purity of the product using mass spectrometry.
-
Visualizing Workflows with this compound
The application of this compound in various research and development workflows can be effectively visualized using diagrams. The following sections provide examples of such workflows represented in the DOT language for Graphviz.
Workflow for Proteomic Analysis using this compound Labeling
This workflow illustrates the key steps in a bottom-up proteomics experiment where this compound is used to label a specific protein of interest for subsequent analysis.
Caption: A flowchart illustrating the major stages of a proteomic analysis experiment incorporating this compound labeling.
Workflow for Tracking Drug Delivery with this compound Labeled Nanoparticles
This diagram outlines a typical workflow for synthesizing and utilizing this compound labeled nanoparticles to track their delivery in a preclinical model.
Caption: A schematic representing the process of nanoparticle labeling with this compound and subsequent in vivo and ex vivo tracking.
Conclusion
This compound, with its terminal alkyne group, is a powerful and versatile tool for the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition. Its favorable photophysical properties, coupled with the high efficiency and specificity of the click reaction, make it an invaluable reagent for researchers, scientists, and drug development professionals. The provided protocols and workflows serve as a practical guide for the successful implementation of this compound in a variety of applications, from fundamental biological research to the development of novel therapeutic and diagnostic agents. Careful optimization of reaction conditions will ensure high-yield and specific labeling for robust and reproducible results.
References
An In-depth Technical Guide to Cy3-YNE Fluorescence and Bio-orthogonal Labeling
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Cy3-YNE
This compound, also known as Sulfo-Cyanine3-alkyne, is a powerful chemical tool that combines a vibrant fluorescent dye with a highly specific chemical handle for covalent labeling.[1][2] It consists of two key functional parts: the Cy3 (Cyanine3) fluorophore, responsible for generating a bright, orange-red fluorescent signal, and a terminal alkyne group (-YNE) , which serves as a bio-orthogonal reactive partner for "click chemistry".[1][3] This dual functionality allows researchers to specifically attach a fluorescent tag to a molecule of interest—such as a protein, peptide, or nucleic acid—and subsequently visualize, track, or quantify it.[1] The core principle of its application lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Core Principles of this compound Functionality
The utility of this compound is best understood by examining its two constituent components: the fluorescent engine (Cy3) and the chemical anchor (the alkyne group).
The Fluorescent Engine: Cy3 (Cyanine3)
Cy3 is a synthetic fluorescent dye from the cyanine family, widely valued for its bright signal and photostability. Its fluorescence is a result of its molecular structure, which features a conjugated system that allows for efficient electron delocalization.
Mechanism of Fluorescence: Like all fluorophores, Cy3 operates on the principle of absorbing and emitting light.
-
Excitation: When exposed to light of a specific wavelength (its excitation maximum), electrons in the Cy3 molecule are promoted to a higher energy state.
-
Emission: This excited state is unstable, and the electrons quickly relax back to their ground state, releasing the excess energy as a photon of light. This emitted light has a longer wavelength (lower energy) than the excitation light.
The fluorescence of Cy3 is robust across a wide pH range (pH 4 to 10) and its emission in the orange-red spectrum offers a good signal-to-noise ratio in many biological imaging applications. However, its fluorescence intensity can be influenced by its local environment and the specific nucleobase sequence when attached to DNA.
The Chemical Anchor: The Alkyne Group and Click Chemistry
The terminal alkyne group on this compound is what enables its precise attachment to other molecules. It is one half of the most prominent "click chemistry" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism of CuAAC Labeling: This reaction creates a stable, covalent bond between the alkyne group of this compound and an azide group that has been metabolically, enzymatically, or chemically introduced into a target biomolecule.
-
Bio-orthogonality: The key advantage of this reaction is its bio-orthogonal nature. Both the alkyne and azide functional groups are absent in most natural biological systems. This means they will not react with other functional groups within a cell, ensuring that the this compound dye exclusively labels the azide-modified target.
-
Reaction Specificity: The copper(I)-catalyzed reaction is highly specific, proceeds rapidly under mild, aqueous conditions (including physiological pH and temperature), and produces the 1,4-disubstituted triazole isomer specifically, with minimal byproducts. This efficiency makes it ideal for labeling biomolecules in complex environments like cell lysates or even living cells. The reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed version.
The result of the CuAAC reaction is a target biomolecule permanently and covalently tagged with a bright, stable Cy3 fluorophore, ready for downstream detection and analysis.
Quantitative Data and Spectroscopic Properties
The optical properties of Cy3 are critical for designing experiments, particularly for selecting appropriate lasers and filter sets for fluorescence microscopy.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~566-570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Recommended Laser Line | 532 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) |
Visualized Mechanisms and Workflows
Signaling Pathway: The CuAAC Reaction
The diagram below illustrates the fundamental click chemistry reaction that covalently links this compound to an azide-modified biomolecule.
Experimental Workflow: Protein Labeling and Detection
This workflow outlines the typical experimental process from an azide-modified protein to final fluorescent detection.
Experimental Protocols
Below is a generalized protocol for labeling an azide-modified protein with this compound. Researchers should optimize concentrations and incubation times for their specific protein of interest.
Reagent Preparation and Storage
-
Protein Sample: The protein of interest must first be modified to contain an azide group. The protein should be in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will interfere with some labeling chemistries and should be avoided or removed via dialysis.
-
This compound Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Store at -20°C or -80°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Solution: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water. This solution should be made fresh immediately before use, as ascorbate oxidizes quickly.
-
Copper-Stabilizing Ligand (e.g., TBTA, THPTA): Prepare a 50 mM stock solution in DMSO. The ligand protects biomolecules from damage by reactive oxygen species generated during the reaction and accelerates the process.
Protein Labeling Reaction (CuAAC)
This protocol is for a 100 µL reaction volume.
-
In a microcentrifuge tube, combine the following in order:
-
Protein Solution: X µL to achieve a final concentration of 10-50 µM (e.g., 80 µL of a 1.25 mg/mL protein solution for a 50 kDa protein to get a final concentration of 20 µM).
-
This compound: Add a 5- to 10-fold molar excess over the protein (e.g., 2 µL of a 10 mM stock for a final concentration of 200 µM).
-
Ligand (TBTA): Add to a final concentration of 500 µM (e.g., 1 µL of a 50 mM stock).
-
Copper(II) Sulfate: Add to a final concentration of 500 µM (e.g., 1 µL of a 50 mM stock).
-
Sodium Ascorbate: Add to a final concentration of 2.5 mM (e.g., 0.5 µL of a 500 mM stock).
-
Buffer: Add amine-free buffer to reach a final volume of 100 µL.
-
-
Mix the components gently by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Purification of the Labeled Protein
It is crucial to remove unreacted this compound, copper, and other reaction components.
-
Spin Desalting Columns: For proteins >5 kDa, spin columns (e.g., Sephadex G-25) are a rapid and effective method.
-
Prepare the column according to the manufacturer's instructions to remove the storage buffer.
-
Carefully apply the entire 100 µL reaction mixture to the top of the resin bed.
-
Centrifuge the column to elute the labeled protein. The smaller, unreacted dye molecules will be retained in the resin.
-
-
Dialysis: For larger volumes or when a spin column is not suitable, dialysis against an appropriate buffer (e.g., PBS) can be used to remove small molecules.
Characterization and Quantification (Optional)
-
Determine Degree of Labeling (DOL): The efficiency of the labeling can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Concentration of Labeled Protein (M) = [A₂₈₀ - (A₅₅₀ × Correction Factor)] / (Protein Extinction Coefficient)
-
Degree of Labeling (DOL) = (A₅₅₀ × Dilution Factor) / (150,000 × Protein Concentration (M))
-
Note: The correction factor accounts for the absorbance of Cy3 at 280 nm (typically ~0.08).
-
-
Confirm Labeling: Successful labeling can be confirmed by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using a gel imager with the appropriate excitation and emission filters.
References
An In-depth Technical Guide to Biomolecule Labeling with Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for labeling biomolecules using Cy3-YNE, a powerful tool for fluorescently tagging proteins and nucleic acids. The core of this technique lies in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Core Principles of this compound Labeling
This compound is a fluorescent probe consisting of the bright and photostable cyanine 3 (Cy3) dye functionalized with a terminal alkyne group (-YNE). This alkyne moiety is the key to its utility in biomolecule labeling. The labeling strategy is predicated on a two-step process: first, the target biomolecule (e.g., a protein or a strand of DNA/RNA) must be modified to incorporate a complementary azide (-N₃) functional group. Second, the azide-modified biomolecule is "clicked" with this compound in the presence of a copper(I) catalyst.
The underlying chemical reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly favored, proceeds under mild, biocompatible conditions (typically in aqueous buffers at room temperature), and forms a stable triazole linkage between the Cy3 dye and the biomolecule.[1][2] The bio-orthogonal nature of the azide and alkyne groups ensures that they react specifically with each other, without cross-reactivity with other functional groups present in biological systems, leading to highly specific labeling.[2]
There are both sulfonated and non-sulfonated versions of this compound. Sulfonated this compound is water-soluble, making it ideal for labeling biomolecules in aqueous buffers. The non-sulfonated version is less water-soluble and may require the use of organic co-solvents like DMSO or DMF to ensure efficient reaction with soluble biomolecules.[3][4]
Quantitative Data
Photophysical Properties of this compound
The photophysical properties of the Cy3 fluorophore are critical for its application in fluorescence-based assays. Key parameters are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | Varies with environment; can be enhanced upon conjugation | |
| Solubility | Water, DMSO, DMF (for sulfonated versions) |
Factors Influencing Labeling Efficiency
Achieving high labeling efficiency is crucial for the success of downstream applications. The efficiency of the CuAAC reaction can be influenced by several factors. While precise quantitative data for every condition is application-dependent, the following table outlines key parameters and their impact on labeling efficiency.
| Parameter | Recommended Condition/Consideration | Impact on Efficiency | Reference(s) |
| Catalyst System | |||
| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) is common. | Freshly prepared reducing agent is critical to maintain the active Cu(I) state. | |
| Ligand | Use of a copper-chelating ligand (e.g., THPTA, TBTA) is highly recommended. | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage. | |
| Reactant Concentrations | |||
| This compound | Typically a 2-5 fold molar excess over the biomolecule. | Higher excess can drive the reaction to completion but may require more extensive purification. | |
| Biomolecule | Optimal protein concentration is typically ≥ 2 mg/mL. | Higher biomolecule concentration can improve reaction kinetics. | |
| Reaction Conditions | |||
| pH | Broad tolerance (pH 4-11), but optimal ranges are often cited. | The reaction is generally pH-insensitive, a major advantage over other labeling chemistries. | |
| Temperature | Room temperature is typical; 4°C for extended reactions with sensitive biomolecules. | The reaction is efficient at room temperature. | |
| Atmosphere | Degassing solutions or working under an inert atmosphere (N₂ or Ar) can be beneficial. | Removes oxygen, which can oxidize and deactivate the Cu(I) catalyst. | |
| Biomolecule-Specific Factors | |||
| Accessibility of Azide | Ensure the azide group is sterically accessible. | In proteins, the location of the azide-modified amino acid can impact reactivity. | |
| Buffer Composition | Avoid buffers with chelators (EDTA), strong bases, or thiols. | These components can interfere with the copper catalyst. |
Experimental Protocols
General Workflow
The overall process for labeling a biomolecule with this compound follows a structured workflow from initial modification of the target to the final, purified fluorescent conjugate.
Detailed Methodology: Labeling an Azide-Modified Protein
This protocol provides a starting point for the copper-catalyzed click reaction between an azide-modified protein and this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (sulfonated, water-soluble version recommended).
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 20 mM in nuclease-free water.
-
Ligand (e.g., THPTA) Stock Solution: 50 mM in nuclease-free water.
-
Sodium Ascorbate Stock Solution: 100 mM in nuclease-free water. Must be prepared fresh.
-
This compound Stock Solution: 10 mM in DMSO or nuclease-free water.
-
Reaction tubes (e.g., microcentrifuge tubes).
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes).
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein to a final concentration of 1-10 mg/mL.
-
Buffer to adjust the volume.
-
This compound stock solution to achieve a 2-5 fold molar excess over the protein.
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This premix helps to stabilize the copper catalyst.
-
Initiate the Reaction:
-
Add the catalyst premix to the protein/dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction by inverting the tube. Avoid vigorous vortexing which can denature proteins.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Following incubation, purify the Cy3-labeled protein from excess dye and catalyst components.
-
Size-Exclusion Chromatography (SEC): This is a common method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted this compound and catalyst components.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules. Multiple buffer changes are recommended.
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used for purification.
-
Detailed Methodology: Labeling an Azide-Modified Oligonucleotide
This protocol is adapted for labeling azide-modified DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide.
-
This compound.
-
Copper(II)-TBTA stock solution (a common catalyst system for oligonucleotides).
-
Sodium Ascorbate stock solution (freshly prepared).
-
Appropriate buffers (e.g., triethylammonium acetate).
-
Purification system (e.g., HPLC, gel electrophoresis, ethanol precipitation).
Protocol:
-
Prepare the Reaction Mixture:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Add buffer, DMSO (if needed for solubility), and the this compound stock solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution.
-
Add the Copper(II)-TBTA stock solution to catalyze the reaction.
-
It can be beneficial to degas the solution by bubbling with an inert gas (e.g., argon) before adding the catalyst to prevent oxidation.
-
-
Incubation:
-
Incubate at room temperature, protected from light. Reaction times can vary but are often complete within a few hours to overnight.
-
-
Purification:
-
Ethanol Precipitation: Add sodium acetate and cold ethanol to precipitate the labeled oligonucleotide, separating it from unreacted dye.
-
HPLC: Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides to a high degree of purity.
-
Polyacrylamide Gel Electrophoresis (PAGE): The labeled oligonucleotide can be purified based on its size and charge by running it on a denaturing polyacrylamide gel and excising the corresponding band.
-
Conclusion
Labeling biomolecules with this compound via copper-catalyzed click chemistry is a robust and versatile strategy for a wide range of applications in research and drug development. Its high specificity, efficiency, and mild reaction conditions make it a superior choice over many traditional labeling methods. By carefully optimizing reaction parameters and employing appropriate purification techniques, researchers can generate high-quality, fluorescently labeled proteins and nucleic acids for use in advanced analytical techniques, from single-molecule imaging to in vivo tracking. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technology.
References
Cy3-YNE: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Cy3-YNE (Sulfo-Cyanine3-alkyne), a fluorescent dye widely utilized for the labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This document details the solubility, recommended storage conditions, and a representative experimental protocol for its application in labeling azide-modified molecules.
Core Properties of this compound
This compound is a member of the cyanine dye family, specifically a sulfonated version, which imparts distinct characteristics crucial for its use in biological applications. The presence of sulfonate groups significantly enhances its water solubility, a key advantage for labeling proteins, peptides, and oligonucleotides in aqueous environments.[1]
Data Presentation: Solubility and Storage
Proper handling and storage are paramount to ensure the stability and performance of this compound. The following tables summarize the available quantitative data on its solubility and the recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (44.85 mM) | Heating to 37°C and ultrasonication may be required to fully dissolve the compound. It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. |
| Water / Aqueous Buffers | Good solubility | As a sulfo-cyanine dye, this compound is highly water-soluble, which often eliminates the need for organic co-solvents in labeling reactions.[1] Specific quantitative limits are not readily available, but it is suitable for direct use in most biological buffers. |
| Ethanol | Poorly soluble | Qualitative assessment. |
| Methanol | Soluble | Qualitative assessment. |
| Acetonitrile | Soluble | Qualitative assessment. |
| Dimethylformamide (DMF) | Soluble | Qualitative assessment. |
Table 2: Recommended Storage Conditions for this compound
| Condition | Solid Form | In Solvent |
| Temperature | Store at -20°C. | Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). |
| Light | Protect from light. | Store in the dark. Cyanine dyes are photosensitive and can degrade upon prolonged exposure to light. |
| Atmosphere | Store in a dry environment. | For stock solutions in organic solvents like DMSO, it is advisable to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation and moisture contamination. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. | Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into smaller, single-use volumes. |
Experimental Protocols: Labeling with this compound via Click Chemistry
The primary application of this compound is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fluorescently label biomolecules containing an azide functional group. The following is a detailed methodology for a typical labeling experiment.
Materials
-
Azide-modified biomolecule (e.g., protein, DNA, or cell lysate)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Stock Solution Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of ~668 g/mol , dissolve 6.68 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store as aliquots at -20°C or -80°C, protected from light.
-
Copper(II) Sulfate Stock Solution (100 mM): Dissolve CuSO₄ in deionized water.
-
Ligand Stock Solution (200 mM): Dissolve the chosen copper ligand (e.g., THPTA) in deionized water.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water. Sodium ascorbate solutions are prone to oxidation.
Labeling Protocol
This protocol is a general guideline and may require optimization for specific biomolecules and experimental conditions.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.
-
Azide-modified biomolecule in reaction buffer.
-
This compound stock solution (a 2 to 10-fold molar excess over the azide-modified biomolecule is a good starting point).
-
-
Prepare the Catalyst Premix: In a separate tube, mix the Copper(II) sulfate and ligand stock solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
Initiate the Reaction:
-
Add the copper-ligand complex premix to the reaction mixture containing the biomolecule and this compound. The final concentration of the copper complex is typically in the range of 25-100 µM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: After the reaction is complete, remove the unreacted this compound and copper catalyst. The purification method will depend on the nature of the labeled biomolecule and may include:
-
Size-exclusion chromatography (e.g., Sephadex G-25)
-
Dialysis
-
Precipitation (e.g., ethanol or acetone precipitation for DNA/RNA)
-
Affinity chromatography
-
Mandatory Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Labeling Biomolecules with this compound
Caption: A generalized workflow for the fluorescent labeling of biomolecules using this compound.
References
An In-depth Technical Guide to Fluorescent Labeling with Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of biomedical research and drug development, the precise visualization and tracking of biomolecules are paramount to understanding complex biological processes and therapeutic mechanisms. Fluorescent labeling has emerged as an indispensable tool, and among the vast array of available fluorophores, cyanine dyes, particularly Cy3, have garnered significant attention for their bright fluorescence and versatility.[1][2] This guide provides a comprehensive technical overview of Cy3-YNE, a specific derivative of the Cy3 dye engineered for robust and specific labeling of biomolecules through "click chemistry."[3]
This compound (Sulfo-Cyanine3-alkyne) is a bright, orange-fluorescent dye featuring a terminal alkyne group.[3] This functional group allows for a highly specific and efficient covalent bond formation with molecules containing an azide group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This bioorthogonal reaction is highly selective, rapid, and can be performed in aqueous environments, making it ideal for labeling sensitive biological samples. This guide will delve into the chemical properties of this compound, provide detailed experimental protocols for its application, present quantitative data to inform experimental design, and offer visual workflows for key applications.
Chemical and Spectroscopic Properties of this compound
This compound is valued for its photostability and high quantum yield, ensuring a strong and durable fluorescent signal for sensitive detection. It is available in both sulfonated (water-soluble) and non-sulfonated (water-insoluble) forms, offering flexibility for labeling in various solvent systems. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Sulfo-Cyanine3-alkyne | |
| CAS Number | 1010386-62-5 | |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Recommended Laser Line | 532 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | |
| Storage Conditions | -20°C to -80°C, protect from light |
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and nucleic acids with this compound using copper-catalyzed click chemistry.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol outlines the general steps for labeling proteins that have been modified to contain an azide group.
Materials:
-
Azide-modified protein
-
This compound (dissolved in DMSO or water, depending on solubility)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could interfere with other labeling chemistries if applicable.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µL of the azide-modified protein solution.
-
100 µL of PBS.
-
A 10- to 20-fold molar excess of this compound solution.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction mixture. A final copper concentration of 1-2 mM is typically sufficient.
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light. Longer incubation times may improve labeling efficiency.
-
Purification: Remove the unreacted this compound and other reaction components by passing the reaction mixture through a spin desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~550 nm (for Cy3). The contribution of the dye to the absorbance at 280 nm should be corrected for.
Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA with this compound
This protocol is adapted for the labeling of nucleic acids.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
Cy3-azide (as an example for labeling alkyne-modified DNA)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic Acid
-
10 mM Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) complex in 55% DMSO
-
Acetone or ethanol for precipitation
-
PAGE or RP-HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in water. Add 2M TEAA buffer to a final concentration of 0.2 M and add DMSO.
-
Reagent Addition: Add the Cy3-azide stock solution (typically 10 mM in DMSO) and vortex. Then, add the 5 mM ascorbic acid solution and vortex briefly.
-
Degassing: Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 30 seconds.
-
Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction at room temperature overnight.
-
Precipitation and Purification: Precipitate the labeled oligonucleotide using acetone or ethanol. Wash the pellet and then purify the conjugate using polyacrylamide gel electrophoresis (PAGE) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data on Labeling Efficiency
The efficiency of this compound labeling can be influenced by several factors, including the concentration of reactants, pH, and reaction time. While comprehensive quantitative data for this compound specifically is not always available in a single source, the following tables summarize key parameters and their effects, drawing from data on Cy3 labeling and general click chemistry principles.
Table 1: Factors Affecting Labeling Efficiency
| Parameter | Effect on Efficiency | Notes | Reference(s) |
| Protein Concentration | Higher concentration generally increases efficiency. | Recommended to be at least 2 mg/mL. | |
| Dye-to-Protein Molar Ratio | Increasing the ratio can increase labeling, but may lead to over-labeling and quenching. | Optimal ratio needs to be determined empirically for each protein. | |
| pH | Click chemistry is generally pH-insensitive, working well in a range of 4-11. | For other labeling chemistries like NHS esters, a pH of 8.2-8.5 is optimal. | |
| Reaction Time | Longer incubation can increase the degree of labeling. | Typically 30 minutes to overnight. |
Table 2: Comparison of Cy3 with Other Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages | Reference(s) |
| Cy3 | ~550 | ~570 | Bright, photostable, well-established protocols. | Susceptible to some sequence-dependent fluorescence variation. Can be less photostable than some newer dyes. | |
| Alexa Fluor 555 | ~555 | ~565 | Generally more photostable and less prone to self-quenching than Cy3. | ||
| Cy5 | ~650 | ~670 | Emission in the far-red spectrum, reducing background autofluorescence. | More prone to fluorescence loss upon conjugation compared to Cy3. |
Mandatory Visualizations
Experimental Workflow: Fluorescence In Situ Hybridization (FISH)
Fluorescence in situ hybridization is a powerful technique to visualize specific nucleic acid sequences within cells or tissues. Cy3-labeled probes are commonly used due to their bright and stable fluorescence.
References
- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Glycosynamics: A Technical Guide to Cy3-YNE in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Cyanine3-N-hydroxysuccinimidyl ester (Cy3-YNE), a powerful fluorescent probe for visualizing cellular processes. Its primary application lies in the field of bioorthogonal chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the precise labeling of biomolecules in living cells. This document details the properties of this compound, provides comprehensive experimental protocols for its use in metabolic glycoprotein labeling, and presents visual workflows to facilitate experimental design and execution.
Core Principles and Applications
This compound is a derivative of the well-established Cy3 dye, featuring a terminal alkyne group (-YNE). This functional group allows for a highly specific and efficient covalent reaction with azide-modified biomolecules. A prominent application is the visualization of glycans, complex sugar structures on cell surfaces and proteins that play crucial roles in cell signaling, adhesion, and disease.
The experimental strategy involves two key steps.[1] First, cells are cultured in the presence of a metabolic precursor, an unnatural sugar modified with an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz).[1][2] This azide-modified sugar is processed by the cell's natural metabolic pathways and incorporated into newly synthesized glycoproteins.[1][3] In the second step, the cells are treated with this compound. The alkyne group of this compound reacts specifically with the azide groups on the modified glycoproteins via click chemistry, attaching the bright, orange-fluorescent Cy3 dye to the target molecules. This allows for the direct visualization of glycan trafficking and localization in live or fixed cells using fluorescence microscopy.
Quantitative Data Presentation
The photophysical properties of Cy3-alkyne derivatives are critical for designing and interpreting fluorescence imaging experiments. The following table summarizes key quantitative data from various suppliers. Note that "this compound" is often used interchangeably with "Cy3 alkyne" and "Sulfo-Cy3 alkyne," with the latter indicating a sulfonated, more water-soluble form.
| Property | Cy3 alkyne (BroadPharm) | Sulfo-Cyanine3 alkyne (Lumiprobe) | Cy3 Alkyne (Vector Labs) | Cyanine 3 alkyne (AAT Bioquest) |
| Excitation Maximum (nm) | 555 | 548 | 553 | 555 |
| Emission Maximum (nm) | 570 | 563 | 569 | 569 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 150,000 | 162,000 | 150,000 | 150,000 |
| Quantum Yield | 0.31 | 0.1 | Not Specified | 0.15 |
| Solubility | DMSO, DMF, DCM | Water | Water, DMSO, DMF | Not Specified |
Experimental Protocols
Metabolic Labeling of Glycoproteins with Ac4ManNAz
This protocol describes the introduction of azide-functionalized sugars into cellular glycoproteins.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in a suitable culture vessel (e.g., 6-well plate with sterile coverslips for microscopy).
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution of 10-50 mM.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Gently swirl the plate to mix. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the azido-sugar into the cellular glycans.
-
Washing: After incubation, carefully aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cells
This protocol details the "click" reaction to attach this compound to the azide-modified glycoproteins.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound (or Sulfo-Cy3-YNE)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS or other suitable buffer (pH 7.4)
-
Aminoguanidine (optional, to reduce oxidative damage)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in DMSO or water, depending on the variant's solubility.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 200 µL per coverslip, the components are added in the following order, vortexing briefly after each addition:
-
PBS to a final volume that accounts for all subsequent additions.
-
This compound stock solution to a final concentration of 2-20 µM.
-
(Optional) Aminoguanidine to a final concentration of 1 mM.
-
THPTA/TBTA stock solution (e.g., 10 µL of 100 mM stock).
-
CuSO₄ stock solution (e.g., 10 µL of 20 mM stock).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the cocktail to a final concentration of 2.5-5 mM to reduce Cu(II) to the catalytic Cu(I) state. Vortex briefly.
-
Labeling: Immediately add the click reaction cocktail to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light. The optimal incubation time can be optimized to maximize signal while minimizing potential toxicity.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
Fixation and Permeabilization (for intracellular targets or improved imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if imaging intracellular structures).
-
Wash twice with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Stain the nuclei with a suitable counterstain like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy
Instrumentation and Settings:
-
Microscope: A wide-field or confocal fluorescence microscope equipped with appropriate filters and laser lines for Cy3.
-
Excitation: Use a laser line or filter set that matches the excitation maximum of Cy3 (around 550 nm).
-
Emission: Use a filter set that captures the emission maximum of Cy3 (around 570 nm).
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Image Acquisition: Acquire images using settings that minimize photobleaching while ensuring a good signal-to-noise ratio. It is crucial to use consistent acquisition settings when comparing different experimental conditions.
Mandatory Visualizations
Caption: Metabolic pathway for the incorporation of Ac4ManNAz into glycoproteins.
Caption: A generalized experimental workflow for cellular imaging using this compound.
References
Methodological & Application
Protocol for Fluorescent Labeling of Proteins using Cy3-YNE Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the field of bioconjugation. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for attaching probes to biological macromolecules. This application note provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Cy3-YNE, a cyanine dye functionalized with a terminal alkyne. This method offers high specificity and efficiency, enabling the sensitive detection and visualization of proteins in various applications, including proteomics, cellular imaging, and drug discovery. The reaction is biocompatible and can be performed in aqueous buffers, making it suitable for a wide range of proteins.[1][2][3]
The core of this protocol is the CuAAC reaction, where the alkyne group of this compound reacts with an azide group previously incorporated into the protein of interest to form a stable triazole linkage. This bioorthogonal reaction ensures that the labeling is highly specific, with minimal off-target effects.[1][2]
Principle of the Method
The labeling process involves a two-step approach. First, the protein of interest is metabolically, enzymatically, or chemically modified to introduce an azide group. This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids or the chemical modification of specific amino acid side chains. Once the protein is azide-tagged, it is subjected to a click chemistry reaction with the alkyne-containing Cy3 dye (this compound). The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. A stabilizing ligand, for instance, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance the reaction efficiency and protect the protein from potential damage caused by copper ions.
Materials and Reagents
| Reagent | Company | Catalog Number |
| This compound | Varies | Varies |
| Azide-modified Protein | - | - |
| Copper(II) Sulfate (CuSO₄) | Varies | Varies |
| Sodium Ascorbate | Varies | Varies |
| THPTA Ligand | Varies | Varies |
| Dimethylformamide (DMF) or DMSO | Varies | Varies |
| 10X PBS, pH 7.4 | Varies | Varies |
| Desalting Columns | Varies | Varies |
| Ultra-pure Water | - | - |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMF or DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄ in ultra-pure water. This solution can be stored at room temperature.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in ultra-pure water. Due to its susceptibility to oxidation, do not store for long periods.
-
THPTA Ligand Stock Solution (50 mM): Dissolve THPTA in ultra-pure water. This solution can be stored at -20°C.
Protein Labeling Protocol
This protocol is optimized for the labeling of 1 mg of an azide-modified protein. The reaction volumes can be scaled as needed.
-
Protein Preparation:
-
Dissolve or dilute the azide-modified protein in 1X PBS, pH 7.4 to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or sodium azide, as these can interfere with the reaction.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, add the following reagents in the order listed. It is crucial to add the copper sulfate before the sodium ascorbate to ensure the presence of the ligand to chelate the copper.
-
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Azide-modified Protein | 1-5 mg/mL | X µL | 0.5-2.5 mg/mL |
| 10X PBS, pH 7.4 | 10X | 1/10th of final volume | 1X |
| This compound | 10 mM | 2.5 µL | 25 µM |
| THPTA Ligand | 50 mM | 5 µL | 250 µM |
| Copper(II) Sulfate | 50 mM | 1 µL | 50 µM |
| Sodium Ascorbate | 100 mM | 2.5 µL | 2.5 mM |
| Ultra-pure Water | - | to final volume of 100 µL | - |
-
Incubation:
-
Gently vortex the reaction mixture.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended.
-
Purification of the Labeled Protein
It is critical to remove the unreacted this compound and other reaction components from the labeled protein.
-
Size-Exclusion Chromatography:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.4.
-
Carefully load the entire reaction mixture onto the column.
-
Collect the fractions as the protein elutes in the void volume. The labeled protein will be visible as a colored band.
-
Pool the fractions containing the labeled protein.
-
-
Dialysis:
-
Alternatively, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against 1X PBS, pH 7.4 at 4°C with several buffer changes over 24-48 hours.
-
Characterization of the Labeled Protein
-
Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of Cy3 at its maximum absorbance wavelength (~550 nm).
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager to confirm successful labeling. A subsequent Coomassie or silver stain will show the total protein.
Data Presentation
While precise quantitative data for this compound labeling efficiency, signal-to-noise ratios, and protein recovery are highly dependent on the specific protein and experimental conditions, the following tables outline key parameters that influence the outcome of the labeling reaction. Optimization of these parameters is recommended for each new protein.
Table 1: Key Parameters for Optimizing this compound Protein Labeling
| Parameter | Recommended Range | Considerations |
| pH | 7.0 - 8.0 | The click reaction is generally pH-insensitive in this range. However, protein stability should be the primary consideration. |
| Temperature | 4°C to Room Temperature | Lower temperatures may be necessary for sensitive proteins but may require longer incubation times. |
| Incubation Time | 1 - 4 hours | Longer incubation times can increase labeling efficiency but may also lead to protein degradation. |
| Dye-to-Protein Molar Ratio | 10:1 to 50:1 | A higher molar excess of this compound can drive the reaction to completion but may increase background. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. |
Table 2: Troubleshooting Common Issues in this compound Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete incorporation of azide into the protein.- Inactive catalyst.- Low protein or dye concentration. | - Confirm azide incorporation.- Use freshly prepared sodium ascorbate.- Increase reactant concentrations. |
| High Background | - Non-specific binding of the dye.- Incomplete removal of unreacted dye. | - Include a mild detergent (e.g., Tween-20) in wash buffers.- Optimize purification steps. |
| Protein Precipitation | - Protein instability under reaction conditions.- High concentration of organic solvent (from dye stock). | - Perform the reaction at 4°C.- Minimize the volume of organic solvent added. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the this compound click chemistry labeling protocol.
Caption: Workflow for this compound protein labeling.
Signaling Pathway Diagram
While this protocol does not directly involve a signaling pathway, the labeled proteins can be used to study various cellular processes. For instance, a Cy3-labeled protein could be used as a probe to track its localization within a cell in response to a specific signaling event.
Caption: Application of labeled proteins in signaling studies.
References
Step-by-Step Guide for Labeling Oligonucleotides with Cy3-YNE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and therapeutic research. Cyanine 3 (Cy3), a bright orange-fluorescent dye, is a popular choice for labeling due to its high quantum yield and photostability. This document provides detailed protocols for the covalent attachment of an alkyne-modified Cy3 dye (Cy3-YNE) to an azide-functionalized oligonucleotide. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. Additionally, a protocol for the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is included for applications where copper cytotoxicity is a concern.
Data Presentation
Table 1: Physicochemical and Spectral Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550-554 nm |
| Emission Maximum (λem) | ~568-570 nm |
| Molar Extinction Coefficient (at λex) | ~150,000 cm⁻¹M⁻¹[1] |
| Correction Factor at 260 nm (CF₂₆₀) | ~0.08[1] |
Table 2: Typical Reaction Parameters for Cy3-Oligonucleotide Conjugation
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Notes |
| Oligonucleotide Type | Azide-modified DNA or RNA | Azide-modified DNA or RNA | A primary azide is required for conjugation. |
| Dye Type | Cy3-Alkyne (this compound) | Cy3-DBCO (or other strained alkyne) | DBCO enables copper-free reaction.[2][3] |
| Dye-to-Oligonucleotide Molar Ratio | 2:1 to 50:1 | 2:1 to 30:1 | Optimization may be required.[4] |
| Typical Oligonucleotide Concentration | 20 - 200 µM | 1 - 10 mg/mL | Dependent on specific protocol. |
| Reaction Time | 30 minutes to overnight | 2 to 4 hours at room temp or overnight at 4°C | |
| Typical Conjugation Yield | >85% | >90% | Can be sequence and purity dependent. |
| Recommended Purification Method | HPLC, PAGE, or Ethanol/Acetone Precipitation | HPLC, PAGE, or Spin Desalting Column |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for labeling oligonucleotides with this compound using both copper-catalyzed and copper-free click chemistry.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Experimental Protocols
Protocol 1: Copper-Catalyzed Labeling of Azide-Oligonucleotides with this compound (CuAAC)
This protocol is adapted for the labeling of azide-modified oligonucleotides with a terminal alkyne-functionalized Cy3 dye.
Materials:
-
Azide-modified oligonucleotide
-
This compound (or equivalent Cy3-alkyne)
-
DMSO (anhydrous)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Nuclease-free water
-
Copper Catalyst Stock (10 mM): 10 mM Copper(II)-TBTA complex in 55% DMSO.
-
Reducing Agent Stock (5 mM): Freshly prepared 5 mM Sodium Ascorbate in nuclease-free water.
-
Inert gas (Argon or Nitrogen)
-
Precipitation Solution: 3% Lithium Perchlorate in acetone.
-
Acetone (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare Oligonucleotide Solution:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
In a microcentrifuge tube, prepare the reaction mixture by adding the oligonucleotide stock, 2M TEAA buffer to a final concentration of 0.2 M, and DMSO to 50% of the final volume. Vortex to mix.
-
-
Add this compound:
-
Add the this compound stock solution (e.g., 10 mM in DMSO) to the oligonucleotide mixture. A 1.5 to 2-fold molar excess of the dye over the oligonucleotide is a good starting point. Vortex thoroughly.
-
-
Initiate the Reaction:
-
Add the freshly prepared 5 mM Sodium Ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling inert gas through it for 30-60 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the mixture thoroughly. If a precipitate forms, heat the tube at 70-80°C for a few minutes until it dissolves.
-
Incubate the reaction at room temperature for 8-16 hours (or overnight), protected from light.
-
-
Purification by Precipitation:
-
Add a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction mixture.
-
Mix thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.
-
Discard the supernatant. Wash the pellet with 1 mL of cold acetone and centrifuge again.
-
Discard the supernatant and allow the pellet to air dry.
-
-
Final Purification and Storage:
-
For the highest purity, resuspend the dried pellet in water and purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the purified product and store at -20°C, protected from light.
-
Protocol 2: Copper-Free Labeling of Azide-Oligonucleotides with Cy3-DBCO (SPAAC)
This protocol is an alternative for sensitive biological applications where copper must be avoided. It utilizes a strain-promoted alkyne, such as DBCO, conjugated to Cy3.
Materials:
-
Azide-modified oligonucleotide
-
Cy3-DBCO
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or HPLC system
-
Microcentrifuge tubes
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-modified oligonucleotide in PBS buffer (pH 7.4) to a concentration of 1-10 mg/mL.
-
Dissolve the Cy3-DBCO in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, mix the azide-oligonucleotide solution with a 2 to 4-fold molar excess of the Cy3-DBCO stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20%.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted Cy3-DBCO using a spin desalting column appropriate for the oligonucleotide size.
-
Alternatively, for higher purity, perform RP-HPLC purification.
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified conjugate using UV-Vis spectrophotometry.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Quality Control and Characterization
Quantification of Labeled Oligonucleotides
The concentration and labeling efficiency of the Cy3-labeled oligonucleotide can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
-
Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or buffer.
-
Measure the absorbance at 260 nm (A₂₆₀) and 550 nm (A₅₅₀).
-
Calculate the concentration of Cy3 using the Beer-Lambert law:
-
Concentration (Cy3) = A₅₅₀ / ε_Cy3
-
where ε_Cy3 is the molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹).
-
-
Calculate the concentration of the oligonucleotide, correcting for the absorbance of Cy3 at 260 nm:
-
Concentration (Oligo) = (A₂₆₀ - (A₅₅₀ × CF₂₆₀)) / ε_oligo
-
where CF₂₆₀ is the correction factor for Cy3 at 260 nm (~0.08) and ε_oligo is the molar extinction coefficient of the unlabeled oligonucleotide.
-
-
The labeling efficiency can be calculated as the ratio of the concentration of Cy3 to the concentration of the oligonucleotide.
Further Analysis
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the successful conjugation and determine the exact mass of the labeled oligonucleotide.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visualize the shift in mobility between the unlabeled and labeled oligonucleotide, confirming the increase in molecular weight.
References
Application Notes and Protocols for Cy3-YNE in Live-Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3-YNE, a bright and photostable cyanine dye functionalized with an alkyne group, for the fluorescent labeling of biomolecules in living cells. This technology is particularly valuable for real-time imaging and tracking of cellular processes, making it a powerful tool in basic research and drug development.
Introduction to this compound and Click Chemistry
This compound is a fluorescent probe that belongs to the cyanine dye family, known for its brightness and relatively high photostability.[1][2] The key feature of this compound is its terminal alkyne group, which allows it to be covalently attached to azide-modified biomolecules via a highly efficient and bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This specific and rapid reaction enables the precise labeling of target molecules within the complex environment of a living cell, minimizing off-target effects.[5]
The versatility of this approach allows for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, by first introducing an azide-bearing precursor into the cells. This can be achieved through metabolic labeling, where cells are incubated with an azide-modified building block (e.g., an amino acid or sugar), or through genetic encoding of non-canonical amino acids containing an azide group. Once the azide is incorporated into the biomolecule of interest, the cells are treated with this compound in the presence of a copper(I) catalyst to initiate the click reaction and fluorescently label the target.
Key Applications
-
Protein Labeling and Tracking: Visualize the localization, trafficking, and dynamics of specific proteins in real-time.
-
Nucleic Acid Visualization: Label and track DNA or RNA within living cells to study processes like transcription and replication.
-
Glycan Imaging: Investigate the role of glycans in cellular communication and disease by labeling cell surface sugars.
-
Drug Development: Monitor the uptake, distribution, and target engagement of azide-modified drug candidates.
-
High-Resolution Imaging: Suitable for advanced microscopy techniques, including confocal and super-resolution microscopy.
Quantitative Data
The following table summarizes the key photophysical properties of Cy3, the fluorophore component of this compound. These values are representative and can be influenced by the local cellular environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.31 | |
| Photostability | Good | |
| Brightness | High | |
| Signal-to-Noise Ratio | High | |
| pH Sensitivity | Relatively low | |
| Water Solubility | Moderate (Sulfo- version available) |
Experimental Protocols
Protocol 1: General Live-Cell Labeling using this compound and Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules in live mammalian cells using this compound. Optimization of concentrations and incubation times may be required for specific cell types and target molecules.
Materials:
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish).
-
Azide-modified precursor for metabolic or genetic labeling.
-
This compound (Sulfo-Cyanine3-alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA).
-
Reducing agent (e.g., Sodium Ascorbate).
-
Live Cell Imaging Solution or appropriate cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Metabolic or Genetic Labeling:
-
Incubate cells with the azide-modified precursor for a sufficient time to allow for incorporation into the target biomolecule. This time can range from a few hours to overnight, depending on the specific precursor and cellular process being studied.
-
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the components of the click reaction cocktail fresh and add them to the cells in the specified order to maximize reaction efficiency and minimize cytotoxicity.
-
Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate in water. A typical stock concentration is 10-50 mM for CuSO₄ and 50-100 mM for THPTA and Sodium Ascorbate.
-
Prepare a stock solution of this compound in DMSO or water (for sulfo-Cy3-YNE). A typical stock concentration is 1-10 mM.
-
-
Live-Cell Click Reaction:
-
Wash the cells once with warm PBS or Live Cell Imaging Solution.
-
Prepare the labeling medium by diluting the click reaction components into pre-warmed Live Cell Imaging Solution. The final concentrations will need to be optimized, but a good starting point is:
-
This compound: 1-10 µM
-
CuSO₄: 50-100 µM
-
THPTA: 250-500 µM (to maintain a 5:1 ratio with CuSO₄)
-
Sodium Ascorbate: 1-2.5 mM
-
-
Order of Addition:
-
Add the this compound to the labeling medium.
-
Add the CuSO₄ and THPTA mixture (pre-mixed).
-
Immediately before adding to the cells, add the Sodium Ascorbate.
-
-
Remove the wash buffer from the cells and immediately add the complete click reaction cocktail.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with warm Live Cell Imaging Solution.
-
The cells are now ready for fluorescence microscopy. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., TRITC filter set).
-
Considerations for Live-Cell Imaging:
-
Cytotoxicity: The copper catalyst can be toxic to cells. The use of a copper-chelating ligand like THPTA is crucial to protect the cells. It is important to perform viability assays to determine the optimal, non-toxic concentrations of the click reaction components for your specific cell line.
-
Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Imaging Medium: Use a live-cell imaging solution that maintains the physiological health of the cells during imaging.
Visualizations
References
Application of Cy3-YNE in Fluorescence Resonance Energy Transfer (FRET)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances between two molecules in the range of 1-10 nanometers. This distance sensitivity makes FRET an invaluable tool for studying molecular interactions, conformational changes in proteins and nucleic acids, and for high-throughput screening in drug discovery. The choice of the donor and acceptor fluorophore pair is critical for the success of a FRET experiment.
Cy3, a member of the cyanine dye family, is a widely used fluorophore that serves as an excellent FRET donor, most commonly paired with Cy5 as the acceptor.[1][2] The alkyne-modified derivative, Cy3-YNE, provides a versatile tool for site-specific labeling of biomolecules through "click chemistry." This bioorthogonal ligation strategy allows for the precise attachment of Cy3 to a target molecule containing an azide group, enabling the construction of specific FRET biosensors.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in FRET-based assays.
Photophysical Properties of this compound
The photophysical properties of the donor and acceptor dyes are fundamental to the design and interpretation of FRET experiments. This compound exhibits a high molar extinction coefficient and a good quantum yield, making it a bright and efficient energy donor.[5]
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | |
| Recommended Laser Lines | 532 nm, 555 nm, or 568 nm | |
| Solubility | Water (for some formulations), DMSO, DMF |
FRET Pair Selection with this compound
For efficient energy transfer, the emission spectrum of the donor (this compound) must overlap with the excitation spectrum of the acceptor. The most common and well-characterized FRET acceptor for Cy3 is Cy5. The Cy3-Cy5 pair has a Förster distance (R₀) of approximately 5.0 to 5.4 nm, which is the distance at which FRET efficiency is 50%. This distance is comparable to the dimensions of many biological macromolecules, making this pair suitable for a wide range of applications. To utilize click chemistry for dual labeling, a Cy5-azide derivative would be the ideal partner for this compound.
Experimental Design and Workflow
A typical FRET experiment using this compound involves several key steps: introduction of an azide group into the target biomolecule(s), click chemistry labeling with this compound and a suitable acceptor-azide, purification of the labeled molecules, and FRET measurement.
Signaling Pathway
The underlying principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. When the donor (Cy3) and acceptor are in close proximity (typically <10 nm), excitation of the donor results in emission from the acceptor. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing a genetically encoded azide-bearing unnatural amino acid with this compound.
Materials:
-
Azide-modified protein in a copper-compatible buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5)
-
This compound (dissolved in anhydrous DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride (optional, to prevent oxidative damage)
-
Desalting column (e.g., PD-10) or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the purified azide-modified protein is in an amine-free buffer at a concentration of at least 1-2 mg/mL.
-
If the buffer contains reducing agents like DTT or BME, they should be removed prior to the labeling reaction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final volume.
-
Add this compound from the DMSO stock to achieve a 5-10 fold molar excess over the protein. The final concentration of DMSO should not exceed 10% (v/v).
-
Prepare a premix of CuSO₄ and THPTA ligand. Add the premix to the reaction tube. A typical final concentration is 0.1-0.25 mM CuSO₄ and a 5-fold excess of the ligand.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and Cy3 (at ~555 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max of dye × ε_protein) / [(A_280 - A_max of dye × CF_280) × ε_dye] Where A_max is the absorbance at the dye's maximum absorption wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling
SPAAC is a copper-free click chemistry method that is advantageous for in vivo applications or when working with copper-sensitive proteins. This protocol requires a strained alkyne derivative of Cy3 (e.g., Cy3-DBCO).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-Cy3 derivative (e.g., Cy3-DBCO, dissolved in DMSO)
-
Purification reagents (as in Protocol 1)
Procedure:
-
Protein Preparation:
-
Prepare the azide-modified protein as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne-Cy3 derivative. A 5-20 fold molar excess of the dye is typically used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. Reaction times may need to be optimized depending on the specific strained alkyne used.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from Protocol 1 to purify and characterize the labeled protein.
-
Protocol 3: FRET Measurement by Sensitized Emission
This protocol outlines a general procedure for measuring FRET efficiency in an ensemble format using a fluorescence plate reader or spectrofluorometer.
Materials:
-
Dual-labeled biomolecule (with this compound as donor and a suitable acceptor) in an appropriate assay buffer.
-
Fluorescence microplate reader or spectrofluorometer with monochromators or filter sets for Cy3 and the acceptor dye.
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of the dual-labeled biomolecule in the assay buffer.
-
Include control samples: donor-only labeled biomolecule and acceptor-only labeled biomolecule.
-
-
Instrument Setup:
-
Set the excitation wavelength to that of the donor (Cy3), typically around 530-550 nm.
-
Set the emission scan range to cover the emission spectra of both the donor and the acceptor (e.g., 560 nm to 750 nm).
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of the dual-labeled sample.
-
Measure the emission spectrum of the donor-only sample under the same conditions to determine the donor emission profile in the absence of FRET.
-
Measure the emission spectrum of the acceptor-only sample with excitation at the donor's wavelength to quantify any direct excitation of the acceptor.
-
-
Data Analysis:
-
Correct the raw FRET data for background fluorescence and spectral bleed-through (crosstalk).
-
FRET efficiency (E) can be calculated using the ratio of the fluorescence intensities of the acceptor and donor: E = I_A / (I_A + γ * I_D) Where I_A and I_D are the peak fluorescence intensities of the acceptor and donor, respectively, and γ is a correction factor that accounts for the differences in quantum yields and detection efficiencies of the two dyes.
-
Alternatively, FRET efficiency can be determined by the reduction in donor fluorescence in the presence of the acceptor: E = 1 - (I_DA / I_D) Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Conclusion
This compound is a valuable reagent for constructing FRET-based biosensors to study a wide range of biological processes. Its ability to be incorporated site-specifically into biomolecules via click chemistry offers precise control over the placement of the donor fluorophore. When paired with a suitable acceptor like Cy5-azide, the this compound system provides a robust and sensitive tool for researchers in basic science and drug development. The protocols and data presented here serve as a comprehensive guide for the successful application of this compound in FRET studies.
References
- 1. Genetically encoded click chemistry for single-molecule FRET of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy3 alkyne | BroadPharm [broadpharm.com]
- 4. Cyanine 3 alkyne (A270138) | Antibodies.com [antibodies.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cy3-YNE Labeling in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization of specific DNA or RNA sequences within the cellular context. The choice of fluorophore and labeling strategy is critical for achieving high sensitivity and specificity. This document details the application of Cy3-YNE, a cyanine-based fluorescent dye containing a terminal alkyne group, for labeling nucleic acid probes for FISH.
The use of this compound leverages the principles of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction forms a stable triazole linkage between the alkyne-modified probe and an azide-functionalized Cy3 dye. This method offers a robust and efficient alternative to traditional enzymatic labeling techniques.[1][2]
Cy3 is a bright and photostable fluorophore, making it an excellent choice for detecting and quantifying nucleic acid targets.[3][4] It exhibits strong fluorescence, with an emission maximum in the orange-red spectrum (approximately 570 nm), which provides a high signal-to-noise ratio, a crucial factor for clear visualization, especially in samples with high background fluorescence. The advantages of using Cy3-labeled probes include a high level of fluorescence, often 5-10 times greater than fluorescein-labeled probes, and high resistance to photobleaching during prolonged exposure to excitation light.
Principle of the Method
The this compound labeling strategy for FISH involves three main stages:
-
Probe Design and Synthesis: Oligonucleotide probes complementary to the target DNA or RNA sequence are synthesized with a terminal alkyne modification. This can be achieved by incorporating an alkyne-modified phosphoramidite during oligonucleotide synthesis.
-
Click Chemistry Labeling: The alkyne-modified probe is then covalently labeled with a Cy3-azide derivative through a copper-catalyzed click reaction. This reaction is highly specific and efficient, ensuring a high labeling yield.
-
Fluorescence In Situ Hybridization: The Cy3-labeled probe is hybridized to the target nucleic acid sequence within fixed and permeabilized cells or tissues. Subsequent washing steps remove unbound probes, and the specific hybridization signal is visualized using fluorescence microscopy.
Quantitative Data
The following tables summarize key quantitative data for this compound labeling and the properties of the Cy3 fluorophore.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~554 nm | |
| Emission Maximum (Em) | ~566 nm | |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | High | |
| Photostability | High |
| Comparison | Observation | Reference |
| Cy3 vs. Fluorescein | Cy3-labeled probes exhibit 5-10 times higher fluorescence intensity. | |
| Click Chemistry Labeling Efficiency | Typically high, often exceeding 90%. | |
| Signal Amplification (clampFISH) | Click reaction can facilitate more uniform and higher gain signal amplification (>400x). | |
| Signal-to-Noise Ratio | Click chemistry's low background contributes to a high signal-to-noise ratio. |
Experimental Protocols
This section provides a detailed methodology for this compound labeling of oligonucleotide probes and their subsequent use in a standard FISH protocol.
Materials and Reagents
-
Alkyne-modified oligonucleotide probe
-
Cy3-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer
-
EDTA
-
Nuclease-free water
-
Ethanol
-
Sodium chloride
-
Sodium citrate
-
Formamide
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Ethanol-cleaned microscope slides and coverslips
Protocol 1: this compound Labeling of Oligonucleotide Probes via Click Chemistry
-
Probe Preparation: Resuspend the alkyne-modified oligonucleotide probe in nuclease-free water to a final concentration of 100 µM.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified probe (to a final concentration of 10 µM)
-
Cy3-azide (to a final concentration of 50 µM)
-
Tris-HCl buffer (pH 8.0, to a final concentration of 100 mM)
-
Freshly prepared 10 mM Sodium Ascorbate
-
Freshly prepared 1 mM CuSO₄
-
Nuclease-free water to the final volume.
-
-
Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 1-2 hours.
-
Probe Purification: Purify the Cy3-labeled probe from unreacted dye and catalyst using ethanol precipitation or a suitable purification column.
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant and wash the pellet with 70% ethanol. Air dry the pellet and resuspend in hybridization buffer.
-
-
Quantification: Determine the concentration and labeling efficiency of the Cy3-labeled probe using a spectrophotometer. Labeling efficiency can be calculated using the Beer-Lambert law.
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This protocol is a general guideline and may require optimization based on the specific cell type and target.
-
Slide Preparation:
-
Prepare chromosome preparations from the desired cell type on ethanol-cleaned slides.
-
Treat slides with RNase A (100 µg/ml in 2x SSC) for 1 hour at 37°C to remove endogenous RNA.
-
Wash slides twice in 2x SSC for 5 minutes each.
-
Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Denaturation:
-
Prepare a denaturation solution of 70% formamide in 2x SSC.
-
Immerse the slides in the denaturation solution at 70-75°C for 2-5 minutes.
-
Immediately dehydrate the slides in an ice-cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization buffer containing the Cy3-labeled probe (typically at a final concentration of 1-5 ng/µl).
-
Apply 10-20 µL of the probe mixture to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Washing:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 0.4x SSC with 0.3% Tween-20 at 72°C for 2 minutes.
-
Wash in 2x SSC with 0.1% Tween-20 at room temperature for 1 minute.
-
Wash briefly in 2x SSC.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with DAPI solution (1 µg/ml in 2x SSC) for 10 minutes in the dark.
-
Rinse briefly in 2x SSC.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (for the probe) and DAPI (for the nuclear counterstain).
-
Visualizations
Caption: Experimental workflow for this compound labeling and FISH.
Caption: Click chemistry reaction for this compound labeling.
References
- 1. Fluorescent labelling of in situ hybridisation probes through the copper-catalysed azide-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
Application Notes: Ultrasensitive Immunohistochemistry (IHC) Protocol using Cy3-Tyramide Signal Amplification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is a cornerstone technique for visualizing protein expression and localization within the cellular context of tissues. However, detecting low-abundance proteins or using precious primary antibodies at high dilutions can be challenging with conventional immunofluorescence (IF) methods, often resulting in weak signals and low signal-to-noise ratios. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful method that dramatically enhances the sensitivity of IHC.[1] This technology utilizes the catalytic activity of horseradish peroxidase (HRP) to covalently deposit a large number of fluorophore-labeled tyramide molecules at the site of the antigen, leading to a significant increase in signal intensity.[2]
This application note provides a detailed protocol for performing fluorescent IHC on formalin-fixed paraffin-embedded (FFPE) tissue sections using a Cy3-labeled tyramide substrate. The TSA method can increase detection sensitivity by up to 100-fold compared to traditional methods, enabling the detection of low-abundance targets and allowing for a significant reduction in primary antibody consumption.[3]
Principle of the Method
The Cy3-Tyramide Signal Amplification technique is an enzyme-mediated detection method. The process begins with a standard indirect IHC procedure where a primary antibody binds to the target antigen, followed by an HRP-conjugated secondary antibody that binds to the primary antibody. In the crucial amplification step, the HRP enzyme, in the presence of hydrogen peroxide (H₂O₂), catalyzes the conversion of the Cy3-tyramide substrate into a highly reactive, short-lived radical intermediate.[2] This radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. This rapid and localized deposition of numerous Cy3 molecules results in a substantial amplification of the fluorescent signal at the site of the target antigen.
Data Presentation
The primary advantage of the Cy3-TSA IHC protocol is the significant enhancement of signal intensity, which allows for the use of much lower concentrations of primary antibodies and reduced imaging exposure times. This leads to a better signal-to-noise ratio and conserves valuable reagents.
| Parameter | Standard Immunofluorescence | Cy3-TSA Amplified Detection | Fold Change |
| Primary Antibody Concentration | 1X | 0.2X | 5-fold reduction |
| Secondary Antibody Concentration | 2 µg/ml (DyLight 549) | 1 µg/ml (HRP) | 2-fold reduction |
| Imaging Exposure Time | 8.0 seconds | 0.8 seconds | 10-fold reduction |
| Signal-to-Noise Ratio | Baseline | Slightly Increased | Improvement |
Table 1: A quantitative comparison of key parameters between a standard immunofluorescence protocol and a Cy3-Tyramide Signal Amplification (TSA) protocol for the detection of PKCα. Data is adapted from an application note by PerkinElmer on Signal Amplification Strategies for High Content Analysis.[3]
Experimental Protocols
This protocol is optimized for FFPE tissue sections. All incubation steps should be performed in a humidified chamber to prevent the tissue sections from drying out.
Deparaffinization and Rehydration
-
Immerse slides in three consecutive washes of Xylene for 5 minutes each to remove the paraffin wax.
-
Rehydrate the tissue sections by immersing the slides in a series of graded ethanol solutions:
-
100% Ethanol: 2 washes, 10 minutes each.
-
95% Ethanol: 2 washes, 10 minutes each.
-
70% Ethanol: 2 washes, 5 minutes each.
-
50% Ethanol: 2 washes, 5 minutes each.
-
-
Rinse the slides in deionized water for 5 minutes.
Antigen Retrieval
Formalin fixation creates protein cross-links that can mask antigenic sites. Heat-Induced Epitope Retrieval (HIER) is required to unmask these epitopes.
-
Immerse the slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or steamer to a sub-boiling temperature (95-100°C) for 10-20 minutes.
-
Allow the slides to cool down to room temperature in the buffer for at least 30 minutes.
-
Wash the sections twice with deionized water for 5 minutes each.
Quenching of Endogenous Peroxidase Activity
This step is critical to prevent non-specific signal generation from endogenous peroxidases in the tissue.
-
Incubate the slides in a 3% hydrogen peroxide solution in methanol or PBS for 15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
Blocking
Blocking non-specific binding sites is essential to reduce background staining.
-
Incubate the slides in a blocking buffer (e.g., 10% normal goat serum in PBS with 0.2% Triton-X 100) for 1-2 hours at room temperature. The serum should be from the same species as the secondary antibody.
Primary Antibody Incubation
Due to the signal amplification, the primary antibody needs to be diluted significantly more than for conventional IHC.
-
Dilute the primary antibody in an antibody diluent (e.g., 2% Normal Serum/0.2% Triton-X 100 in PBS). The optimal dilution must be determined empirically but can be 5 to 25 times more dilute than for standard IHC.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
Secondary Antibody Incubation
-
Wash the slides three times with PBS for 10 minutes each.
-
Incubate the slides with an HRP-conjugated secondary antibody (e.g., HRP-labeled goat anti-rabbit IgG) diluted 1:500 in PBS with 0.2% Triton-X 100 for 1 hour at room temperature.
-
Wash the slides three times with PBS for 10 minutes each.
Cy3-Tyramide Signal Amplification
-
Prepare the Cy3-tyramide working solution by diluting the stock solution (typically 1:50 to 1:100) in the provided amplification buffer containing hydrogen peroxide. This solution should be prepared fresh.
-
Apply the Cy3-tyramide working solution to the tissue sections and incubate for 5-10 minutes at room temperature, protected from light. The incubation time may need to be optimized.
-
Wash the slides three times with PBS for 10 minutes each, protected from light.
Counterstaining and Mounting
-
Incubate the slides with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 10-20 minutes at room temperature, protected from light.
-
Wash the slides twice with PBS for 5 minutes each.
-
Mount the slides with an anti-fade mounting medium.
-
Store the slides at 4°C in the dark.
Mandatory Visualizations
Caption: Experimental workflow for Cy3-Tyramide Signal Amplification IHC.
Caption: Simplified PI3K/Akt signaling pathway often studied using IHC.
References
Metabolic Labeling with Cy3-YNE: Application Notes and Protocols
Introduction
Metabolic labeling is a powerful technique for investigating the dynamics of biomolecules within living systems. This method involves introducing a metabolic precursor containing a bioorthogonal chemical reporter group into cells. The cellular machinery then incorporates this precursor into newly synthesized biomolecules such as proteins, glycans, DNA, and RNA. The chemical reporter, being biologically inert, does not perturb the system but provides a specific handle for subsequent detection and visualization.
One of the most common and efficient bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry".[1][2] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. In the context of metabolic labeling, an azide-modified metabolic precursor is first incorporated into a biomolecule of interest. Subsequently, an alkyne-containing probe, such as the fluorescent dye Cy3-YNE, is used to attach a detectable tag.[1][2]
This compound is a fluorescent probe containing a terminal alkyne group and the cyanine 3 (Cy3) fluorophore.[3] Cy3 is a bright and photostable dye with an excitation maximum around 550 nm and an emission maximum around 570 nm, making it suitable for a wide range of fluorescence microscopy and flow cytometry applications. The terminal alkyne group allows for its specific covalent attachment to azide-modified biomolecules via the CuAAC reaction. This two-step labeling strategy offers high sensitivity and specificity for imaging and analyzing newly synthesized biomolecules in various biological contexts.
Principle of the Reaction
The core of the detection method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from the reaction between the azide group on the metabolically incorporated precursor and the terminal alkyne of this compound. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. To enhance reaction efficiency and protect biomolecules from oxidative damage, a copper(I)-chelating ligand such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is often included.
Caption: Chemical principle of this compound labeling via CuAAC.
Experimental Workflow
The overall workflow for metabolic labeling with this compound consists of three main stages: metabolic incorporation of an azide-modified precursor, cell fixation and permeabilization, and the copper-catalyzed click reaction with this compound, followed by imaging and analysis.
Caption: General experimental workflow for metabolic labeling.
Application Protocols
The following protocols provide a general framework for labeling various classes of biomolecules. Optimization of incubation times, reagent concentrations, and washing steps may be necessary for specific cell types and experimental goals.
Protocol 1: General Metabolic Labeling and Click Reaction
This protocol is a template that can be adapted by choosing the appropriate azide-modified precursor for the biomolecule of interest.
Materials:
-
Azide-modified metabolic precursor (see Table 1)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Click Reaction Buffer (prepare fresh):
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Wash Buffer: PBS with 0.5% BSA
-
Nuclear counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the appropriate azide-modified metabolic precursor to the culture medium (see Table 2 for typical concentrations).
-
Incubate for a period ranging from a few hours to several days, depending on the turnover rate of the target biomolecule.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. Add reagents in the following order: PBS, this compound, CuSO₄, and finally Sodium Ascorbate. Mix well after each addition. (See Table 2 for typical concentrations).
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
-
-
Staining and Imaging:
-
(Optional) Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm) and the counterstain.
-
Specific Applications
To target specific classes of biomolecules, use the appropriate azide-modified precursor during the metabolic labeling step.
| Biomolecule Class | Azide-Modified Precursor Examples |
| Glycans (Sialic Acids) | Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) |
| Proteins | L-Azidohomoalanine (AHA) or Azido-puromycin |
| DNA | 5-Ethynyl-2'-deoxyuridine (EdU) is an alkyne precursor used with an azide-dye. For a this compound workflow, an azide-modified nucleoside like Azido-deoxyuridine (AdU) would be used. |
| RNA | 5-Azidouridine (AU) |
| Table 1: Examples of Azide-Modified Precursors for Metabolic Labeling. |
Quantitative Data
The optimal concentrations of metabolic precursors and click chemistry reagents can vary significantly depending on the cell type, the specific biomolecule of interest, and the experimental setup. The following tables provide a summary of typical concentration ranges reported in the literature.
| Reagent | Typical Concentration Range | Incubation Time | Notes |
| Ac₄ManNAz (Glycans) | 10 - 50 µM | 24 - 72 hours | High concentrations can be toxic to some cell lines. |
| L-Azidohomoalanine (AHA) (Proteins) | 25 - 100 µM | 4 - 24 hours | Replaces methionine during protein synthesis. |
| 5-Azidouridine (AU) (RNA) | 100 - 500 µM | 1 - 24 hours | Incorporated during transcription. |
| Table 2: Typical Conditions for Metabolic Incorporation of Azide Precursors. |
| Reagent | Stock Solution | Final Concentration |
| This compound | 1-10 mM in DMSO | 1 - 25 µM |
| Copper(II) Sulfate (CuSO₄) | 50-100 mM in H₂O | 50 - 200 µM |
| Sodium Ascorbate | 100-500 mM in H₂O (prepare fresh) | 2.5 - 5 mM |
| THPTA (Ligand) | 50-100 mM in H₂O | 250 - 1000 µM |
| Table 3: Typical Reagent Concentrations for the Click Reaction. |
Troubleshooting
-
No/Weak Signal:
-
Increase the concentration of the metabolic precursor or the incubation time.
-
Optimize the click reaction conditions: ensure sodium ascorbate is fresh, increase catalyst or this compound concentration.
-
Check cell permeability; increase detergent concentration or incubation time.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Ensure adequate washing after the click reaction.
-
Include a copper chelating agent in the final wash steps to remove residual copper.
-
-
Cell Death/Toxicity:
-
Decrease the concentration of the metabolic precursor.
-
Reduce the concentration of copper sulfate in the click reaction or decrease the reaction time. The inclusion of a ligand like THPTA helps mitigate copper toxicity.
-
References
Visualizing Protein-Protein Interactions with Cy3-YNE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic interplay of proteins within a cell governs virtually all biological processes. The ability to visualize and quantify these protein-protein interactions (PPIs) in their native cellular environment is crucial for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. This application note describes a powerful method for visualizing PPIs using the fluorescent probe Cy3-YNE in conjunction with bioorthogonal click chemistry and Förster Resonance Energy Transfer (FRET).
This compound is a bright and photostable cyanine dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to a protein of interest (POI) that has been metabolically or genetically engineered to contain a complementary azide group. This highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction enables the precise labeling of proteins in complex biological systems with minimal perturbation.[1][2]
When combined with a spectrally distinct FRET partner dye on a second interacting protein, the proximity of the two proteins upon interaction can be detected and quantified by measuring the energy transfer from the donor fluorophore (e.g., Cy3) to the acceptor fluorophore. This application note provides a detailed protocol for the dual labeling of two interacting proteins, Ras and Raf, and their subsequent visualization and analysis via FRET microscopy.
Principle of the Method
The visualization of the Ras-Raf interaction is achieved through a multi-step process that combines genetic code expansion, bioorthogonal chemistry, and FRET microscopy.
-
Genetic Incorporation of Unnatural Amino Acids (UAAs): Two distinct UAAs, one containing an azide group and the other an alkyne group, are site-specifically incorporated into the two interacting proteins, Ras and Raf, respectively. This is accomplished by co-expressing the proteins in a host organism with engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific codon (e.g., the amber stop codon, TAG) and insert the desired UAA.[3]
-
Bioorthogonal Labeling with Fluorescent Dyes: The azide-modified protein (Protein A) is then specifically labeled with the alkyne-containing this compound dye (the FRET donor). The alkyne-modified protein (Protein B) is labeled with an azide-containing FRET acceptor dye (e.g., Cy5-azide). These labeling reactions are achieved via the highly efficient and specific CuAAC click reaction.[4]
-
FRET-Based Detection of Protein-Protein Interaction: Upon interaction of the two proteins, the Cy3 donor and the Cy5 acceptor are brought into close proximity (typically 1-10 nm). When the Cy3 dye is excited, it can transfer its energy non-radiatively to the Cy5 dye, which then fluoresces.[5] This energy transfer, or FRET, can be measured and used to quantify the extent and localization of the protein-protein interaction.
Data Presentation
Table 1: Spectroscopic Properties of Cy3 and Cy5 for FRET
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 (Donor) | ~550 | ~570 | ~150,000 | ~0.31 |
| Cy5 (Acceptor) | ~650 | ~670 | ~250,000 | ~0.27 |
Table 2: Representative FRET Data for Ras-Raf Interaction
| Condition | Donor (Cy3) Lifetime (ns) | FRET Efficiency (%) | Apparent Distance (Å) |
| Ras-Cy3 only (No Interaction) | 2.5 ± 0.2 | 0 | N/A |
| Ras-Cy3 + Raf-Cy5 (Interaction) | 1.5 ± 0.3 | 40 ± 5 | 55 ± 4 |
| Ras-Cy3 + Raf (unlabeled control) | 2.4 ± 0.2 | < 5 | N/A |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Part 1: Co-expression of Ras and Raf with Unnatural Amino Acids
This protocol describes the site-specific incorporation of p-Azido-L-phenylalanine (AzF) into Ras and p-propargyl-L-phenylalanine (PpF) into Raf in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Plasmid encoding Ras with a TAG codon at the desired labeling site (e.g., pET-Ras(TAG))
-
Plasmid encoding Raf with a TAG codon at the desired labeling site (e.g., pET-Raf(TAG))
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF (e.g., pEVOL-pAzF)
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for PpF (e.g., pEVOL-pPFF)
-
L-Azido-L-phenylalanine (AzF)
-
p-propargyl-L-phenylalanine (PpF)
-
LB medium and agar plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
Procedure:
-
Co-transform E. coli BL21(DE3) cells with the three plasmids: pET-Ras(TAG), pET-Raf(TAG), pEVOL-pAzF, and pEVOL-pPFF.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB medium with antibiotics.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add AzF to a final concentration of 1 mM and PpF to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Continue to grow the culture for 16-20 hours at 20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lyse the cells and purify the His-tagged Ras and Raf proteins using standard nickel-affinity chromatography procedures.
-
Verify the incorporation of the unnatural amino acids by mass spectrometry.
Part 2: In-situ Dual Labeling of Ras and Raf using Click Chemistry
This protocol describes the labeling of azide-modified Ras with this compound and alkyne-modified Raf with Cy5-azide in fixed cells.
Materials:
-
Mammalian cells (e.g., HeLa) grown on glass coverslips
-
Plasmids for mammalian expression of Ras-AzF and Raf-PpF
-
Transfection reagent
-
This compound
-
Cy5-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium
Procedure:
-
Seed mammalian cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the plasmids encoding Ras-AzF and Raf-PpF using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow protein expression for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the click reaction master mix. For a 200 µL reaction, mix:
-
1 µM this compound
-
1 µM Cy5-azide
-
100 µM CuSO4
-
500 µM THPTA
-
5 mM Sodium ascorbate (freshly prepared)
-
PBS to a final volume of 200 µL
-
-
Add the click reaction master mix to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.05% Tween 20.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
Part 3: FRET Microscopy and Data Analysis
This protocol describes the imaging of dual-labeled cells and the quantification of FRET.
Equipment:
-
Confocal laser scanning microscope equipped with lasers for Cy3 and Cy5 excitation and detectors for their respective emission wavelengths.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition:
-
Acquire images of the cells in three channels:
-
Donor Channel: Excite with the Cy3 laser (e.g., 561 nm) and detect emission in the Cy3 window (e.g., 570-620 nm).
-
Acceptor Channel: Excite with the Cy5 laser (e.g., 640 nm) and detect emission in the Cy5 window (e.g., 660-720 nm).
-
FRET Channel: Excite with the Cy3 laser (e.g., 561 nm) and detect emission in the Cy5 window (e.g., 660-720 nm).
-
-
-
Control Samples:
-
Donor-only: Cells expressing Ras-Cy3 and unlabeled Raf.
-
Acceptor-only: Cells expressing unlabeled Ras and Raf-Cy5.
-
These controls are essential for correcting for spectral bleed-through.
-
-
FRET Data Analysis (Acceptor Photobleaching Method):
-
Select a region of interest (ROI) where both donor and acceptor signals are present.
-
Acquire a pre-bleach image of the donor (Cy3) channel.
-
Photobleach the acceptor (Cy5) in the ROI using a high-intensity laser at the acceptor's excitation wavelength.
-
Acquire a post-bleach image of the donor channel.
-
An increase in the donor fluorescence intensity after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (ID_pre / ID_post) where ID_pre is the donor intensity before photobleaching and ID_post is the donor intensity after photobleaching.
-
Visualizations
Caption: Experimental workflow for visualizing protein-protein interactions.
Caption: Simplified Ras-Raf signaling pathway.
Conclusion
The combination of genetic code expansion, click chemistry with this compound, and FRET microscopy provides a robust and versatile platform for the visualization and quantification of protein-protein interactions in their cellular context. This methodology offers high specificity and sensitivity, enabling researchers to dissect complex signaling pathways and screen for molecules that modulate these interactions. The detailed protocols provided herein serve as a comprehensive guide for implementing this powerful technique in your own research endeavors.
References
- 1. A General and Efficient Method for the Site-Specific Dual-Labeling of Proteins for Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detecting RNA-Protein Interactions With EGFP-Cy3 FRET by Acceptor Photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with Cy3-YNE
Technical Support Center: Cy3-YNE
This guide provides troubleshooting advice and optimized protocols to help researchers minimize background fluorescence when using this compound for bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of high background fluorescence with this compound?
High background can originate from several sources, broadly categorized as issues with the probe itself, the experimental procedure, or the sample's intrinsic properties.
-
Unreacted this compound: Excess, unbound this compound that was not fully removed during washing steps is a primary cause of diffuse background fluorescence.[1][2]
-
Non-Specific Binding: Cyanine dyes like Cy3 can bind non-specifically to cellular components, particularly monocytes and macrophages, through hydrophobic or charge-based interactions.[3][4] This is often observed even in "no-click" control experiments.
-
Click Reaction Issues: Suboptimal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction conditions can lead to fluorescent aggregates or side products. The copper catalyst itself can be cytotoxic and may affect other fluorescent proteins in the sample.[5]
-
Sample Autofluorescence: Many cell and tissue types possess endogenous molecules (e.g., NADH, flavins, lipofuscin) that fluoresce, contributing to the overall background signal.
-
Imaging Parameters: Overexposure or excessive laser power during image acquisition can amplify weak, non-specific signals, making the background appear high.
Q2: My "no-click" control (sample without the azide partner) shows high background. What's wrong?
This strongly indicates that the background is caused by non-specific binding of the this compound probe itself, rather than the click reaction. Cyanine dyes are known to bind nonspecifically to certain cell types like monocytes.
-
Troubleshooting Steps:
-
Optimize Blocking: Implement a robust blocking step before adding the this compound probe. Use agents like Bovine Serum Albumin (BSA) or specialized commercial blockers designed for cyanine dyes.
-
Increase Wash Stringency: Extend the duration and number of washing steps after probe incubation. Include a mild detergent like Tween-20 or Triton X-100 in your wash buffer to help remove non-specifically bound dye.
-
Titrate Probe Concentration: You may be using too high a concentration of this compound. Perform a titration experiment to find the lowest effective concentration that still provides a good specific signal.
-
Q3: How can I optimize the click chemistry (CuAAC) step to minimize background?
A poorly optimized click reaction can be a source of background. The goal is to ensure the reaction is efficient and that all components are fully washed out.
-
Use a Copper Ligand: Always use a copper(I)-stabilizing ligand, such as TBTA or THPTA. This not only improves reaction efficiency but also protects your sample from oxidative damage caused by free copper ions.
-
Prepare Reagents Fresh: The sodium ascorbate solution, used to reduce Cu(II) to the active Cu(I) state, oxidizes quickly in solution. Always prepare it fresh just before use to ensure catalytic efficiency.
-
Thoroughly Wash Post-Reaction: After the click reaction, perform extensive washing steps to remove all reaction components, including the copper catalyst, ligand, and any unreacted azide partner.
Q4: Can my sample itself be the problem? How do I deal with autofluorescence?
Yes, cellular autofluorescence can be a significant issue, especially in the green/yellow channels where molecules like flavins emit.
-
Troubleshooting Steps:
-
Use a Control: Always prepare a sample that has undergone the entire process (fixation, permeabilization, etc.) but without the addition of this compound. Image this sample using the same settings to determine the baseline autofluorescence.
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the specific Cy3 signal from the broad autofluorescence spectrum.
-
Photobleaching: Before adding your probe, you can intentionally photobleach the sample by exposing it to the excitation light for a period. This can reduce autofluorescence, but be cautious not to damage the sample.
-
Chemical Quenching: Reagents like Sudan Black B or sodium borohydride treatment (after aldehyde fixation) can help quench autofluorescence.
-
Experimental Protocols & Data
Protocol 1: Optimized Staining with this compound via Click Chemistry (CuAAC)
This protocol is a starting point and should be optimized for your specific cell type and target.
-
Cell Fixation & Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash 3 times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the "Click Cocktail" immediately before use. For a 100 µL final volume:
-
78 µL PBS
-
10 µL Azide-biomolecule conjugate (from a 10x stock)
-
2 µL this compound (from a 50x stock, titrate as needed)
-
10 µL of a pre-mixed solution of 20 mM CuSO₄ and 50 mM THPTA ligand.
-
-
Add 10 µL of freshly prepared 300 mM Sodium Ascorbate to the cocktail to initiate the reaction.
-
Immediately add the complete cocktail to the sample.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing (High Stringency):
-
Remove the click reaction solution.
-
Wash 2 times with PBS containing 0.1% Tween-20 (PBS-T).
-
Wash 3 times with PBS for 5 minutes each.
-
Proceed with counterstaining (e.g., DAPI) and imaging.
-
Data Presentation
Table 1: Representative Comparison of Blocking Agents This table illustrates the conceptual effect of different blocking strategies on the signal-to-noise ratio (SNR). Actual results will vary by experiment.
| Blocking Agent | Concentration | Incubation Time | Relative Background | Relative SNR | Notes |
| None | N/A | N/A | High | Low | Prone to high non-specific binding of Cy3. |
| BSA | 3% (w/v) | 60 min | Medium | Medium | A standard, effective blocking agent. |
| Normal Goat Serum | 5% (v/v) | 60 min | Low-Medium | Medium-High | Effective for blocking non-specific antibody sites. |
| Commercial Cy-Dye Blocker | Per Manufacturer | 30-60 min | Low | High | Formulated specifically to reduce cyanine dye binding. |
Table 2: Effect of Washing Conditions on Background Reduction
| Wash Buffer | Number of Washes | Duration per Wash | Relative Background Reduction |
| PBS | 3 | 5 min | Baseline |
| PBS | 5 | 10 min | Moderate |
| PBS + 0.1% Tween-20 | 3 | 5 min | Good |
| PBS + 0.1% Tween-20 | 5 | 10 min | Excellent |
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow with key troubleshooting checkpoints for this compound experiments.
Logical Diagram of Background Fluorescence Sources
Caption: Common sources contributing to high background in fluorescence microscopy.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Cy3-YNE Labeling for Low-Concentration Proteins
Welcome to the technical support center for optimizing Cy3-YNE labeling of low-concentration proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound (Sulfo-Cyanine3-alkyne) is a fluorescent dye containing an alkyne functional group.[1] It is used for labeling biomolecules, including proteins, peptides, and oligonucleotides, through a chemical reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This reaction forms a stable triazole linkage between the alkyne group on the this compound dye and an azide group that has been introduced into the target protein.
Q2: Why is labeling low-concentration proteins challenging?
A2: Labeling low-concentration proteins is challenging due to the reduced probability of collision between the protein and the labeling reagent. This can lead to inefficient labeling and low signal-to-noise ratios in downstream applications. Furthermore, side reactions and reagent instability can have a more pronounced negative effect when the target protein is scarce.
Q3: What are the critical parameters for optimizing the CuAAC reaction for low-concentration protein labeling?
A3: The critical parameters for optimizing the CuAAC reaction include the choice of copper source, the type and concentration of the stabilizing ligand, the concentration of the reducing agent, the reaction buffer composition and pH, and the incubation time and temperature.[2][3][4]
Q4: Which buffers should I use for the CuAAC reaction?
A4: Phosphate-buffered saline (PBS), triethanolamine (TEA), and HEPES are commonly used buffers for CuAAC reactions. It is crucial to avoid buffers containing primary amines, such as Tris, as they can inhibit the reaction. For sensitive proteins, phosphate or HEPES buffers within a pH range of 6.5-8.0 are recommended.
Q5: Can I perform this compound labeling on proteins containing cysteine residues?
A5: Yes, but with caution. The Cu(I) catalyst used in the CuAAC reaction can promote the oxidation of cysteine residues. To minimize this, it is important to use a copper-stabilizing ligand like THPTA or BTTAA. These ligands protect the Cu(I) from oxidation and can help preserve the integrity of sensitive amino acids like cysteine.
Troubleshooting Guide
Low or no product yield is a common issue when labeling low-concentration proteins. The following guide provides potential causes and recommended solutions to troubleshoot your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Inefficient Labeling Reaction: Suboptimal reaction conditions. 2. Catalyst Inactivation: Oxidation of Cu(I) to the inactive Cu(II) state. 3. Protein Precipitation: Aggregation of the protein during the labeling reaction. 4. Inhibitory Buffer Components: Presence of primary amines (e.g., Tris) or other interfering substances. | 1. Optimize Reaction Conditions: Systematically vary the concentrations of copper, ligand, and reducing agent. Refer to the "Optimized CuAAC Protocol" below. 2. Use a Reducing Agent and Ligand: Add a fresh solution of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state. Employ a copper-stabilizing ligand such as THPTA. 3. Improve Protein Solubility: Add organic co-solvents like DMSO or DMF (up to 10%) to the reaction mixture. 4. Buffer Exchange: Ensure the protein is in a compatible buffer (e.g., PBS or HEPES) by dialysis or using spin columns before labeling. |
| High Background Signal | 1. Non-specific Dye Aggregation: Precipitation of excess this compound. 2. Inefficient Removal of Excess Dye: Incomplete purification after the labeling reaction. | 1. Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal molar ratio of dye to protein. 2. Thorough Purification: Use size-exclusion chromatography, dialysis, or spin columns to effectively remove unconjugated dye. |
| Protein Degradation or Loss of Function | 1. Copper-Mediated Damage: The copper catalyst can cause oxidative damage to sensitive proteins. 2. Modification of Critical Residues: The azide modification or the labeling reaction itself may affect the protein's active site or conformation. | 1. Use a Protective Ligand: A copper-chelating ligand like THPTA can protect the protein from copper-induced damage. 2. Site-Specific Labeling: If possible, introduce the azide at a site distant from the active or binding sites of the protein. |
Experimental Protocols
General Workflow for this compound Protein Labeling
Caption: General workflow for this compound labeling of proteins.
Optimized CuAAC Protocol for Low-Concentration Proteins
This protocol is a starting point and may require further optimization for your specific protein.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in a compatible buffer (e.g., PBS, pH 7.4) at the highest possible concentration.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
2. Reaction Setup (Example for a 100 µL reaction):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Azide-Modified Protein | 1-10 µM | Variable | 0.5-5 µM |
| This compound | 10 mM | 1 µL | 100 µM |
| CuSO₄ | 20 mM | 2.5 µL | 500 µM |
| THPTA | 50 mM | 5 µL | 2.5 mM |
| Buffer (e.g., PBS) | - | To 95 µL | - |
| Sodium Ascorbate | 100 mM | 5 µL | 5 mM |
| Total Volume | 100 µL |
3. Reaction Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein, this compound, CuSO₄, and THPTA.
-
Add the reaction buffer to bring the volume to 95 µL.
-
Initiate the reaction by adding 5 µL of the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.
4. Purification:
-
Purify the labeled protein using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin concentrator to remove excess dye and reaction components.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Concentration Range | Notes |
| Protein-Azide | 1 - 100 µM | Lower concentrations may require longer incubation times or higher reagent concentrations. |
| Alkyne-Dye (this compound) | 10 - 100 µM | A 10 to 20-fold molar excess over the protein is a good starting point. |
| Copper(II) Sulfate | 50 - 500 µM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM | A 5-fold excess over copper is recommended to protect the protein. |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess of copper to maintain a reducing environment. |
Table 2: Comparison of Common Buffers for CuAAC
| Buffer | pH Range | Compatibility | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Good | Widely compatible, but high chloride concentrations can slightly inhibit the reaction. |
| HEPES | 6.8 - 8.2 | Excellent | Considered one of the best buffers for CuAAC with proteins. |
| Triethanolamine (TEA) | 7.3 - 8.3 | Good | A suitable alternative to PBS. |
| Tris | 7.0 - 9.0 | Avoid | Inhibits the CuAAC reaction by chelating copper. |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Labeling Efficiency
References
Technical Support Center: Preventing Photobleaching of Cy3-YNE in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Cy3-YNE, a cyanine dye with an alkyne group commonly used in fluorescence microscopy, often in conjunction with click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is this compound susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. Like other cyanine dyes, this compound is prone to photobleaching due to its chemical structure. When the dye absorbs light, it enters an excited state. From this state, it can react with molecular oxygen and other reactive oxygen species (ROS), leading to its degradation.[1][2][3] The rate of photobleaching is influenced by the intensity and duration of light exposure, the local chemical environment, and the presence of oxygen.[1][2]
Q2: How does the alkyne group in this compound affect its photostability?
A2: The alkyne (-YNE) group is primarily for "click chemistry" conjugation, allowing for the specific attachment of the dye to molecules containing an azide group. While the core photophysics are dominated by the Cy3 structure, the local environment created by the conjugated molecule and the resulting triazole linkage (after the click reaction) can subtly influence the dye's photostability. There is no evidence to suggest that the alkyne group itself dramatically alters the fundamental photobleaching mechanisms of the Cy3 core. However, it is a good practice to consider the entire molecular construct when optimizing imaging conditions.
Q3: What are the primary strategies to minimize this compound photobleaching?
A3: The main strategies can be categorized as follows:
-
Reduce Excitation Light Exposure: Minimize the intensity and duration of illumination.
-
Use Antifade Reagents: Incorporate chemical agents that quench reactive oxygen species or reduce the excited state lifetime of the fluorophore.
-
Optimize Imaging Parameters: Adjust microscope settings to maximize signal detection while minimizing light exposure.
-
Proper Sample Preparation: Ensure optimal mounting and environmental control of your sample.
Q4: Are commercial antifade reagents compatible with this compound?
A4: Yes, most commercial antifade reagents are compatible with Cy3 dyes and are therefore suitable for this compound. These reagents are broadly classified as antioxidants or oxygen scavengers. It's important to choose a reagent that is compatible with your sample type (e.g., fixed or live cells) and mounting medium. Some antifade reagents, like those containing p-phenylenediamine (PPD), have been reported to potentially react with cyanine dyes, so it is advisable to test compatibility or use reagents specifically validated for Cy dyes.
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, several "do-it-yourself" (DIY) antifade recipes are widely used and can be cost-effective. Common active ingredients include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (for live-cell imaging). These are typically mixed with a glycerol-based mounting medium.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Rapid signal loss during initial focusing | - Excitation light is too intense.- Prolonged searching for the region of interest under fluorescence illumination. | - Use a lower light intensity for focusing.- Use a transmitted light channel (e.g., DIC or phase contrast) to locate the area of interest before switching to fluorescence.- Use a more photostable channel (if available) for initial focusing. |
| Signal fades quickly during time-lapse imaging | - High laser power or long exposure times.- Ineffective or absent antifade reagent.- High frequency of image acquisition. | - Reduce laser power to the minimum necessary for a good signal-to-noise ratio.- Decrease the camera exposure time and compensate with a higher gain if needed.- Ensure the antifade reagent is fresh and used at the recommended concentration.- Increase the time interval between acquisitions. |
| High background fluorescence | - Autofluorescence from cells or mounting medium.- Excess, unbound this compound probe. | - Use a mounting medium with low autofluorescence.- Thoroughly wash the sample to remove unbound dye.- Use spectral unmixing if your microscope supports it.- Consider using a dye with a longer wavelength (e.g., Cy5) which often has lower autofluorescence issues. |
| Antifade reagent appears to be ineffective | - Reagent has degraded over time.- Incorrect concentration used.- Incompatibility with the mounting medium or sample. | - Prepare fresh antifade solutions, especially for DIY recipes.- Optimize the concentration of the antifade agent.- Test a different class of antifade reagent (e.g., switch from an antioxidant to an oxygen scavenger). |
Quantitative Data on Antifade Reagents
The effectiveness of antifade reagents can vary depending on the specific fluorophore and experimental conditions. Below is a summary of commonly used antifade agents and their general performance with cyanine dyes.
| Antifade Agent | Type | Typical Concentration | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | Antioxidant | 2-4% in glycerol/PBS | Effective for many fluorophores, including Cy3. | Can be difficult to dissolve; may have some initial quenching effect. |
| DABCO | Antioxidant | 1-2.5% in glycerol/PBS | Less toxic than PPD; good for general use. | Can be less effective than PPD. |
| p-Phenylenediamine (PPD) | Antioxidant | ~0.1% in glycerol/PBS | Very effective at reducing fading. | Can be toxic; may react with cyanine dyes; solutions can darken over time. |
| ProLong™ Series (e.g., Gold, Diamond) | Commercial | Ready-to-use | High performance and photostability for Cy dyes; available with or without DAPI. | Higher cost compared to DIY solutions. |
| VECTASHIELD® | Commercial | Ready-to-use | Widely used; available in hardening and non-hardening formulations. | Some reports suggest potential quenching of cyanine dyes. |
| Trolox | Antioxidant | 100-500 µM | Cell-permeable and suitable for live-cell imaging. | May require optimization for different cell types. |
| Glucose Oxidase/Catalase (GOC) | Oxygen Scavenger | Varies | Very effective for live-cell imaging by removing oxygen. | Requires the presence of glucose in the medium; can acidify the medium over time. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a widely used and effective DIY antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution: Dilute your 10X PBS stock with distilled water.
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions, so a solvent is necessary.
-
Prepare the mounting medium base: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine the NPG stock with the base: While vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
Store properly: Store the final antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot and bring it to room temperature before use.
Protocol 2: Imaging Workflow to Minimize this compound Photobleaching
This protocol outlines a general workflow for acquiring fluorescence images of this compound labeled samples while minimizing photobleaching.
Procedure:
-
Sample Preparation:
-
Perform the click chemistry reaction to conjugate this compound to your molecule of interest.
-
Thoroughly wash the sample to remove any unreacted dye.
-
Mount the sample in an appropriate antifade mounting medium. For fixed cells, allow hardening antifades to cure completely as per the manufacturer's instructions.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to warm up for stability.
-
Select the appropriate filter cube or laser lines for Cy3 (Excitation ~550 nm, Emission ~570 nm).
-
-
Locating the Region of Interest (ROI):
-
Start with a low magnification objective (e.g., 10x or 20x).
-
Use transmitted light (e.g., DIC or phase contrast) to navigate the sample and find the desired area.
-
Minimize exposure to the fluorescence excitation light during this search.
-
-
Image Acquisition:
-
Switch to the desired objective (e.g., 40x or 63x oil immersion).
-
Set the excitation light intensity to the lowest level that provides a detectable signal.
-
Use the shortest possible exposure time that yields a good signal-to-noise ratio.
-
If the signal is weak, consider increasing the camera gain or using binning rather than increasing the exposure time or light intensity.
-
Acquire the image. For z-stacks or time-lapse series, use the optimized settings consistently.
-
-
Post-Acquisition:
-
Block the excitation light path immediately after image acquisition.
-
Store the sample in the dark, and if appropriate, at 4°C to preserve the fluorescence for future imaging sessions.
-
Visualizations
Caption: The pathway of this compound photobleaching and the points of intervention for antifade reagents.
Caption: A step-by-step workflow designed to minimize photobleaching during microscopy of this compound.
References
Technical Support Center: Post-Labeling Purification of Cy3-YNE Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted Cy3-YNE dye following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound dye after a labeling reaction?
A1: Removing unreacted "free" dye is a critical step for several reasons:
-
Accurate Quantification: The presence of free dye can interfere with the accurate determination of the degree of labeling (DOL), leading to an overestimation of the dye-to-biomolecule ratio.[1][2]
-
Reduced Background Signal: Unbound dye can contribute to high background fluorescence in imaging applications, reducing the signal-to-noise ratio and potentially leading to false-positive results or misinterpretation of data.[2][3]
-
Prevention of Non-Specific Interactions: Free dye may non-specifically bind to other molecules or cellular components, causing artifacts in downstream applications.
-
Improved Purity: For therapeutic or in vivo applications, the purity of the labeled biomolecule is paramount to avoid potential off-target effects or toxicity associated with the free dye.
Q2: What are the most common methods for removing unreacted this compound dye?
A2: The choice of purification method depends on the nature of the labeled biomolecule (e.g., protein, antibody, oligonucleotide), its size, and the scale of the experiment. The most common techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[4] The larger labeled biomolecule passes through the column more quickly, while the smaller unreacted dye molecules are retained in the pores of the chromatography resin and elute later.
-
Dialysis: This technique involves the use of a semipermeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unreacted dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled biomolecule.
-
Specialized Dye Removal Spin Columns/Kits: Several commercially available kits are designed for the rapid and efficient removal of unreacted fluorescent dyes. These kits typically utilize a specialized resin in a spin-column format for quick cleanup with high recovery of the labeled molecule.
-
Ethanol Precipitation: This method is commonly used for purifying and concentrating nucleic acids (DNA and RNA). The nucleic acid is precipitated out of solution with salt and ethanol, while the smaller, unreacted dye molecules remain in the supernatant.
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, especially with oligonucleotides and peptides, reversed-phase HPLC can be a very effective, albeit more complex, method for separating the labeled product from the free dye.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unreacted this compound dye. | * Repeat the purification step. For SEC, ensure the column bed volume is sufficient for good separation. For dialysis, increase the dialysis time and/or the number of buffer changes. * Consider using a different purification method. Specialized dye removal columns are often more efficient than standard desalting columns. |
| Degree of Labeling (DOL) appears too high. | Presence of unreacted dye interfering with absorbance measurements. | * Purify the sample again using one of the recommended methods. * After purification, run the sample on an SDS-PAGE gel. A fluorescent band at a very low molecular weight indicates the presence of free dye. |
| Low recovery of the labeled biomolecule after purification. | The chosen purification method is not optimal for the specific biomolecule. | * For small proteins or peptides, ensure the MWCO of the dialysis membrane or the pore size of the SEC resin is appropriate to retain your molecule of interest. * If using precipitation, ensure optimal conditions (salt concentration, temperature) for your biomolecule to prevent loss. * Specialized dye removal kits are often optimized for high protein recovery. |
| The purified, labeled protein has lost its function (e.g., an antibody no longer binds its antigen). | The labeling reaction conditions or the purification process may have denatured the protein. | * Dialysis is a gentler method that can help maintain protein stability during purification. * Ensure that the pH and buffer composition during labeling and purification are compatible with your protein's stability. |
Comparison of Purification Methods
| Method | Principle | Processing Time | Pros | Cons | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | 15-30 minutes | Fast, efficient removal of small molecules, can be used for buffer exchange. | Potential for sample dilution. | Proteins, antibodies, larger oligonucleotides. |
| Dialysis | Diffusion through a semipermeable membrane based on molecular weight cut-off. | 4 hours to overnight | Gentle, preserves protein activity, can handle large sample volumes. | Time-consuming, potential for sample dilution. | Proteins, nucleic acids, and other macromolecules sensitive to denaturation. |
| Dye Removal Spin Columns/Kits | Specialized resin with high affinity for dyes or size-exclusion properties in a spin-column format. | < 15 minutes | Fast, high recovery, easy to use. | Can be more expensive, limited sample volume per column. | Rapid cleanup of protein and antibody labeling reactions. |
| Ethanol Precipitation | Differential solubility in the presence of salt and ethanol. | 1-2 hours | Concentrates the sample, inexpensive. | Can be less efficient for complete dye removal, may co-precipitate some salts. | DNA and RNA oligonucleotides. |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | 30-60 minutes per sample | High resolution and purity. | Requires specialized equipment and expertise, can be harsh on some proteins. | Peptides and oligonucleotides requiring high purity. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a Spin Column
This protocol is suitable for the rapid cleanup of labeled proteins and antibodies.
Materials:
-
Labeled biomolecule solution
-
Size exclusion chromatography spin column (e.g., Sephadex G-25)
-
Collection tubes
-
Appropriate buffer for the biomolecule (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the spin column into a clean collection tube.
-
Equilibrate the column by adding your desired buffer and centrifuging. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Discard the flow-through and place the column in a new, clean collection tube.
-
Carefully apply the labeling reaction mixture to the center of the resin bed in the spin column.
-
Centrifuge the column according to the manufacturer's recommendations (e.g., 1,000 x g for 2 minutes).
-
The purified, labeled biomolecule will be in the collection tube. The unreacted this compound dye will remain in the column resin.
-
Store the purified sample appropriately, protected from light.
Protocol 2: Dialysis
This protocol is a gentle method suitable for sensitive proteins and larger sample volumes.
Materials:
-
Labeled biomolecule solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa for small proteins, ensure the MWCO is well below the molecular weight of your biomolecule)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (at least 200-500 times the volume of the sample)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load the labeling reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Clamp the tubing or seal the cassette securely.
-
Place the sealed dialysis unit into a beaker containing a large volume of cold dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Change the dialysis buffer at least 2-3 times to maintain a high concentration gradient and ensure efficient removal of the free dye.
-
After the final dialysis period, carefully remove the sample from the dialysis unit.
-
Store the purified, labeled biomolecule appropriately, protected from light.
Workflow Diagram
Caption: Workflow for the removal of unreacted this compound dye.
References
Technical Support Center: Improving the Stability of Cy3-YNE Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and performance of Cy3-YNE conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound and its solutions?
A1: Proper storage is critical to prevent degradation. Store the lyophilized powder at -20°C in the dark for up to 24 months.[1] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3] Always protect the dye from light and avoid repeated freeze-thaw cycles by storing it in small aliquots.[3][4]
Q2: My this compound is not dissolving properly. What should I do?
A2: this compound is soluble in organic solvents like DMSO and DMF but is practically insoluble in water. If you encounter solubility issues, you can gently heat the tube to 37°C and use an ultrasonic bath to aid dissolution. For reactions in aqueous buffers, a co-solvent like DMSO or DMF is necessary.
Q3: What is the primary application of this compound?
A3: this compound is a click chemistry reagent. Its terminal alkyne group is designed to react with azide-functionalized molecules (e.g., proteins, peptides, or nucleic acids) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.
Q4: Is this compound photostable?
A4: Cy3 is known to be a bright and relatively photostable fluorophore, which is why it is commonly used in imaging applications. However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged light exposure. It is always recommended to handle the dye and its conjugates under low-light conditions and use antifade reagents during imaging.
Q5: Can this compound react with thiols?
A5: Yes, under certain conditions, the alkyne group in this compound can undergo a thiol-yne reaction, especially with highly nucleophilic thiols present in molecules like cysteine. This can be a source of non-specific labeling if your biomolecule contains free cysteine residues and you are not controlling the reaction conditions specifically for CuAAC.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Degraded Dye: Improper storage (exposure to light, moisture, or excessive freeze-thaw cycles).2. Suboptimal Reaction Buffer: Presence of primary amines (e.g., Tris) if using an amine-reactive dye (less critical for YNE, but good practice). pH is not optimal for the reaction.3. Inactive Biomolecule: Azide group on the target molecule is compromised.4. Inefficient Catalyst (for CuAAC): Copper source or reducing agent is oxidized or degraded. | 1. Use a fresh aliquot of this compound. Always store dye powder and solutions as recommended.2. Use an amine-free buffer like PBS, MES, or HEPES. Optimize the pH for the specific conjugation chemistry (thiol-yne additions are often base-catalyzed).3. Verify the integrity and reactivity of your azide-tagged biomolecule.4. Prepare catalyst solutions freshly before the reaction. |
| High Background Signal | 1. Excess Free Dye: Incomplete removal of unconjugated this compound after the labeling reaction.2. Non-specific Binding: The dye is hydrophobically interacting with your sample or substrate. | 1. Purify the conjugate thoroughly using gel filtration (e.g., Sephadex G-25), dialysis, or appropriate spin concentrators to remove all free dye.2. Add a non-ionic detergent (e.g., Tween-20) to your wash buffers. Use appropriate blocking agents for your application. |
| Rapid Signal Loss (Photobleaching) | 1. Excessive Light Exposure: High laser power, long exposure times, or repeated imaging of the same area.2. Presence of Reactive Oxygen Species: Singlet oxygen can irreversibly damage the fluorophore.3. Environmental Factors: Ozone in the laboratory air can degrade cyanine dyes. | 1. Minimize light exposure. Use the lowest possible laser power and shortest exposure time needed for detection.2. Use a commercial antifade mounting medium or an oxygen scavenging system (e.g., glucose oxidase/catalase).3. Ensure good laboratory ventilation. Consider filtering the air if ozone is a persistent issue. |
| Inconsistent or Quenched Fluorescence | 1. Local Environment Effects: The fluorescence of Cy3 is highly sensitive to its immediate environment. It can be significantly quenched when in close proximity to certain nucleobases, particularly guanine (G).2. pH Sensitivity: While Cy3 is generally stable over a broad pH range, extreme pH values can alter the conformation of the labeled biomolecule, affecting fluorescence. | 1. If labeling oligonucleotides, be aware of the sequence context. Fluorescence intensity can vary dramatically depending on the adjacent nucleotides.2. Maintain a stable and optimal pH for your biomolecule throughout the experiment. Buffer your solutions appropriately. |
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Citation(s) |
| Lyophilized Powder | - | -20°C (in the dark, desiccated) | 24 months | |
| Stock Solution | Anhydrous DMSO / DMF | -20°C (in the dark) | 1 month | |
| Stock Solution | Anhydrous DMSO / DMF | -80°C (in the dark) | 6 months |
Table 2: Influence of Terminal Nucleobase on 3'-Labeled ssDNA Fluorescence
| Nucleobase Context | Relative Cy3 Fluorescence | Key Finding | Citation(s) |
| Guanine (G)-rich sequences | Generally Higher | G-rich sequences tend to show the highest fluorescence intensity. | |
| Cytosine (C)-rich sequences | Generally Lower | C-terminal labeling next to a cytosine often results in the lowest fluorescence intensity. | |
| Overall Range | Up to 65% loss | Fluorescence can drop by up to 65% from the brightest to the dimmest sequence context. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Protein with this compound
-
Protein Preparation: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4). The recommended protein concentration is 2-10 mg/mL.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done just prior to use.
-
Catalyst Preparation: Prepare fresh stock solutions of the copper (II) sulfate (CuSO₄) catalyst and a reducing agent (e.g., sodium ascorbate).
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Add the reducing agent, followed immediately by the copper catalyst. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.
-
Mix gently and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unconjugated this compound and reaction components by running the sample through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.
-
Collect the fractions containing the brightly colored, labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
-
Measure Absorbance: Measure the UV-Vis absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (the absorbance maximum for Cy3).
-
Calculate Concentrations:
-
The concentration of Cy3 is calculated using the Beer-Lambert law: [Cy3] = A_max / ε_dye, where A_max is the absorbance at ~550 nm and ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.
-
The protein concentration is calculated using: [Protein] = (A_280 - (A_max * CF)) / ε_prot, where A_280 is the absorbance at 280 nm, ε_prot is the molar extinction coefficient of the protein at 280 nm, and CF is a correction factor to account for the dye's absorbance at 280 nm (CF for Cy3 is ~0.08).
-
-
Calculate DOL: The Degree of Labeling is the molar ratio of the dye to the protein: DOL = [Cy3] / [Protein].
Visual Guides
Caption: General workflow for labeling and using this compound conjugates.
Caption: A logical guide to troubleshooting common this compound stability issues.
Caption: Simplified pathways affecting Cy3 fluorescence and stability.
References
Solving solubility issues with non-sulfonated Cy3-YNE
<Technical Support Center: Non-Sulfonated Cy3-YNE
This guide provides troubleshooting and answers to frequently asked questions regarding solubility issues with non-sulfonated this compound, a fluorescent dye commonly used for labeling biomolecules via click chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my non-sulfonated this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: The core issue is the chemical nature of the dye. Non-sulfonated Cy3 dyes lack the negatively charged sulfonate (SO₃⁻) groups that are present on their "sulfo-" counterparts.[1][2][3] These sulfonate groups dramatically increase water solubility.[1][] Without them, the Cy3 molecule is hydrophobic (water-repelling) and, therefore, has very low solubility in aqueous solutions. This inherent property means it is prone to aggregation and precipitation in buffers like PBS.
Q2: What is the correct solvent to prepare a high-concentration stock solution?
A2: To create a concentrated stock solution, you must use a polar, anhydrous, aprotic organic solvent. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents can effectively dissolve the hydrophobic dye, allowing you to prepare a stock solution (e.g., 1-10 mM) that can be aliquoted, stored, and then diluted into your reaction mixture.
Q3: My dye is dissolved in a DMSO stock, but it precipitates when I add it to my aqueous reaction. What's happening?
A3: This is a common problem that occurs when the final concentration of the organic solvent in your aqueous reaction is too low to keep the hydrophobic dye in solution. Even when introduced from a stock, the dye will crash out if the overall reaction environment is too aqueous. The key is to ensure the final percentage of the organic co-solvent is high enough to maintain solubility but not so high that it disrupts the function of your biomolecules (e.g., proteins).
Q4: What is the difference in experimental protocol between sulfonated and non-sulfonated Cy3?
A4: The primary difference is the need for an organic co-solvent.
-
Non-sulfonated Cy3: Must first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous solution containing the target molecule.
-
Sulfonated Cy3: Is highly water-soluble and can be dissolved directly in aqueous buffers without any organic co-solvents, simplifying the labeling process.
Troubleshooting Guide
Problem: Dye Precipitation During Experiment
If you observe dye precipitating from your solution, either during stock dilution or in the final reaction mixture, consult the following workflow.
Data Presentation
Solubility of Non-Sulfonated this compound in Common Solvents
The following table provides a qualitative summary of solubility for non-sulfonated this compound. Exact quantitative values are often not published, but this guide reflects established chemical principles and manufacturer recommendations.
| Solvent | Type | Solubility | Notes |
| Water | Aqueous | Insoluble | Will readily precipitate or aggregate. |
| PBS, Tris, HEPES | Aqueous Buffer | Insoluble | Not suitable for initial dissolution. |
| DMSO | Polar Aprotic | High | Recommended solvent for stock solutions. |
| DMF | Polar Aprotic | High | Recommended solvent for stock solutions. |
| Methanol, Ethanol | Polar Protic | Moderate | Can be used, but DMSO/DMF are preferred for high concentration stocks. |
| Acetonitrile | Polar Aprotic | Moderate | Less commonly used for initial stock preparation than DMSO/DMF. |
| Dichloromethane | Nonpolar | Soluble | Generally not used in biological labeling protocols. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of non-sulfonated this compound powder to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of anhydrous (dry) DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW ~530 g/mol ), add approximately 189 µL of DMSO.
-
Dissolution: Vortex the vial for 1-2 minutes. If the dye is not fully dissolved, you can gently warm the solution to 37°C for a few minutes or sonicate it briefly in a water bath. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated and protected from light at -20°C.
Protocol 2: General Labeling of an Azide-Modified Protein via Click Chemistry
This protocol is a starting point and should be optimized for your specific protein and application.
-
Prepare Protein: Dissolve your azide-modified protein in a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5) to a final concentration of 1-5 mg/mL. Click chemistry is generally insensitive to pH in the 4-11 range.
-
Prepare Click Reagents:
-
This compound Stock: Use your 10 mM stock in DMSO prepared in Protocol 1.
-
Copper(II) Sulfate: Prepare a 20-100 mM stock in deionized water.
-
Copper Ligand (e.g., THPTA): Prepare a 100-200 mM stock in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 100-300 mM stock in deionized water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add your protein solution.
-
Add the Copper(II) Sulfate and the copper ligand. Mix gently.
-
Add the 10 mM this compound DMSO stock solution to the reaction. Critically, ensure the final DMSO concentration does not exceed a level tolerated by your protein, typically between 5-15%. Add the dye dropwise while gently mixing.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove unreacted dye and click chemistry reagents using a suitable method such as gel filtration (e.g., G-25 column) or dialysis.
References
Technical Support Center: Optimizing Cy3-YNE to Protein Labeling
Welcome to the technical support center for optimizing the molar ratio of Cy3-YNE to your azide-modified protein. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound, also known as Sulfo-Cyanine3-alkyne, is a fluorescent dye containing a terminal alkyne group.[1] It is used as a reporter molecule in click chemistry.[1] The labeling process involves a highly specific and efficient copper(I)-catalyzed reaction between the alkyne group on the this compound and an azide group that has been previously introduced onto your protein of interest.[2][3] This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the Cy3 dye to your protein.[2]
Q2: What are the essential components for a successful this compound protein labeling reaction?
A2: A typical CuAAC reaction for labeling an azide-modified protein with this compound includes the following key components:
-
Azide-modified Protein: Your protein of interest that has been functionalized with azide groups.
-
This compound: The alkyne-containing fluorescent dye.
-
Copper(I) Catalyst: The active catalyst for the click reaction. This is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing Agent: A reagent like sodium ascorbate is required to reduce the copper(II) to the active copper(I) state and to protect it from oxidation.
-
Copper Ligand: A chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to stabilize the copper(I) catalyst, enhance reaction efficiency, and prevent protein damage from reactive oxygen species.
Q3: What is the recommended starting molar ratio of this compound to my azide-modified protein?
A3: The optimal molar ratio is protein-dependent and should be determined empirically. However, a good starting point is a molar excess of the this compound dye to the azide-modified protein. For initial experiments, we recommend testing a range of molar ratios, such as 2-fold to 10-fold molar excess of this compound to the protein.
Q4: Can this labeling reaction be performed in aqueous buffers?
A4: Yes, one of the significant advantages of CuAAC is its biocompatibility, allowing the reaction to be performed in aqueous buffers such as PBS, MES, or HEPES. However, it is critical to use buffers that do not contain primary amines (e.g., Tris) or other components that could interfere with the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Inefficient incorporation of azide into the protein: The initial azide modification of the protein was unsuccessful. | Verify the efficiency of your azide-labeling step using an independent method before proceeding with the click reaction. |
| Oxidation of Copper(I) catalyst: The active Cu(I) has been oxidized to the inactive Cu(II) state by dissolved oxygen. | - Prepare the sodium ascorbate solution fresh for each experiment as it is prone to oxidation.- Degas your buffer solutions to remove dissolved oxygen.- Ensure the correct ligand to copper ratio (a 5:1 ratio is often recommended) to protect the Cu(I) state. | |
| Degraded or inactive reagents: The this compound, sodium ascorbate, or other reagents may have degraded. | - Use high-quality reagents from reputable suppliers.- Store this compound protected from light and moisture as recommended by the manufacturer. | |
| Presence of interfering substances: Components in your protein sample, such as DTT or other reducing agents, can interfere with the click reaction. | Remove interfering substances by dialysis or buffer exchange prior to the labeling reaction. | |
| High Background/Non-specific Labeling | Reaction of alkyne with other protein residues: In some cases, alkynes can react non-specifically with certain amino acid residues, like cysteine. | - Optimize the concentration of this compound; a lower concentration may reduce background.- If cysteine interference is suspected, consider pre-treating your protein with a thiol-blocking agent like N-ethylmaleimide (NEM). |
| Protein Precipitation | Protein instability under reaction conditions: The protein may not be stable in the reaction buffer or in the presence of the reaction components. | - Ensure the pH of the reaction buffer is optimal for your protein's stability.- Screen different buffer conditions.- Minimize the reaction time. |
| Inconsistent Results | Variability in reagent preparation: Inconsistent concentrations or preparation of stock solutions. | - Prepare fresh stock solutions of critical reagents like sodium ascorbate for each experiment.- Calibrate pipettes and ensure accurate measurement of all components. |
Experimental Protocol: Labeling of an Azide-Modified Protein with this compound
This protocol provides a general guideline for labeling an azide-modified protein using a copper-catalyzed click reaction. Optimization may be required for your specific protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (Sulfo-Cyanine3-alkyne)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )
-
DMSO (for dissolving this compound if not water-soluble)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents:
-
Allow all reagents to come to room temperature.
-
Prepare a fresh solution of sodium ascorbate.
-
If your this compound is not water-soluble, dissolve it in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., to a final concentration of 1-5 mg/mL)
-
Amine-free buffer to reach the desired final volume.
-
This compound stock solution to achieve the desired molar excess (e.g., 2 to 10-fold molar excess over the protein).
-
THPTA ligand stock solution (e.g., to a final concentration of 1 mM).
-
Copper(II) Sulfate stock solution (e.g., to a final concentration of 0.2 mM).
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction (e.g., to a final concentration of 2 mM).
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or placing it in the dark.
-
Incubate the reaction at room temperature for 30 minutes to 1 hour. Longer incubation times might improve labeling efficiency, but should be optimized.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components from the labeled protein using a suitable purification method, such as size exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin concentrators.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified labeled protein at 280 nm (for protein) and ~550 nm (for Cy3). A correction factor will be needed to account for the absorbance of Cy3 at 280 nm.
-
Quantitative Data Summary
The following table provides a starting point for optimizing your labeling reaction. The optimal conditions will vary depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Protein) | 2:1 to 20:1 | Start with a lower ratio and increase to optimize. Higher ratios can lead to increased background. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally improve labeling efficiency. |
| Copper(II) Sulfate Concentration | 50 µM - 250 µM | Higher concentrations can increase reaction rate but may also lead to protein damage. |
| Ligand (THPTA) to Copper Ratio | 5:1 | This ratio is recommended to protect the catalyst and the protein. |
| Sodium Ascorbate Concentration | 1 mM - 5 mM | A molar excess of the reducing agent is necessary to maintain the copper in its active Cu(I) state. |
| Reaction Time | 30 min - 2 hours | Monitor the reaction progress to determine the optimal time. Longer times do not always lead to better results and may increase protein degradation. |
| Reaction pH | 6.5 - 8.0 | CuAAC is generally pH-insensitive within this range, but protein stability should be the primary consideration. |
Visualizing the Workflow
Experimental Workflow for this compound Protein Labeling
A flowchart of the key steps in the this compound protein labeling experiment.
Logical Relationship of Key Reaction Components
References
Technical Support Center: Minimizing Non-specific Binding of Cy3-YNE
Welcome to the technical support center for Cy3-YNE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize non-specific binding of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, orange-fluorescent cyanine dye functionalized with an alkyne group (-YNE). This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] This highly specific and efficient conjugation method makes this compound a versatile tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids, for visualization and quantification in various applications such as:
-
Fluorescence Microscopy: Imaging the localization of labeled biomolecules within cells and tissues.
-
Flow Cytometry: Quantifying labeled cells or biomolecules.
-
Proteomics: Identifying and quantifying proteins in complex mixtures.
-
Metabolic Labeling: Tracking the incorporation of labeled precursors into newly synthesized biomolecules.[1][2][3]
Q2: What is non-specific binding and why is it a problem with this compound?
Non-specific binding refers to the adherence of the this compound probe to surfaces or molecules other than its intended target. This can be driven by various interactions, including hydrophobic and electrostatic forces. Cyanine dyes, like Cy3, can sometimes exhibit a tendency to bind non-specifically to cellular components, particularly monocytes and macrophages. The primary consequence of non-specific binding is an increase in background fluorescence, which can obscure the true signal from the specifically labeled target. This can lead to:
-
Reduced signal-to-noise ratio.
-
Difficulty in accurately localizing the target molecule.
-
Inaccurate quantification of the target.
-
False-positive results.
Q3: What are the common causes of high background fluorescence with this compound?
High background fluorescence in experiments using this compound can arise from several factors throughout the experimental workflow:
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary increases the likelihood of non-specific interactions.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or membranes allows the dye to adhere to unintended locations.
-
Improper Fixation and Permeabilization: The choice of fixation and permeabilization agents can alter cellular structures and expose non-specific binding sites.
-
Insufficient Washing: Inadequate washing steps may not completely remove unbound this compound, leading to a persistent background signal.
-
Issues with the Click Chemistry Reaction: Suboptimal conditions for the CuAAC reaction can lead to unreacted this compound, which can then bind non-specifically. This can include issues with the copper catalyst, reducing agent, or ligand.
-
Sample Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to Cy3, contributing to the background.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to non-specific binding of this compound.
Guide 1: High Background in Cellular Imaging
Problem: You are observing high background fluorescence in your immunofluorescence or metabolic labeling experiments using this compound.
Troubleshooting Workflow for High Background in Cellular Imaging
Caption: Troubleshooting workflow for high background in cellular imaging.
Detailed Steps:
-
Optimize this compound Concentration:
-
Action: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a specific signal without excessive background.
-
Rationale: Excess probe is a primary cause of non-specific binding.
-
-
Improve Blocking Step:
-
Action: Increase the concentration of your blocking agent or the incubation time. Consider switching to a different blocking agent. For cyanine dyes, commercial blocking buffers specifically designed to reduce dye-mediated non-specific binding can be effective.
-
Rationale: Incomplete blocking leaves sites available for non-specific attachment of the dye.
-
-
Enhance Washing Protocol:
-
Action: Increase the number and duration of wash steps after incubation with this compound. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer.
-
Rationale: Thorough washing is crucial to remove unbound probe.
-
-
Review Fixation and Permeabilization:
-
Action: The choice of fixative (e.g., formaldehyde vs. methanol) and permeabilization agent (e.g., Triton X-100 vs. saponin) can impact non-specific binding. If possible, test different protocols.
-
Rationale: Harsh treatments can alter membrane integrity and expose intracellular components that may non-specifically bind the dye.
-
-
Validate Click Chemistry Reaction:
-
Action: Ensure all components of the CuAAC reaction are fresh and at the correct concentrations. This includes the copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Rationale: An inefficient click reaction will leave unreacted this compound that can contribute to background.
-
-
Assess Autofluorescence:
-
Action: Image an unstained control sample using the same settings as your stained samples.
-
Rationale: This will determine if the background is inherent to the sample. If autofluorescence is high, consider using an autofluorescence quenching kit.
-
Guide 2: Troubleshooting the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Problem: You suspect the click chemistry reaction is inefficient, leading to unreacted this compound and high background or low specific signal.
Troubleshooting the CuAAC Reaction
Caption: Troubleshooting workflow for the CuAAC reaction.
Detailed Steps:
-
Check Reagent Quality:
-
Action: Prepare fresh solutions of sodium ascorbate, as it is prone to oxidation. Ensure the copper sulfate solution is free of precipitates.
-
Rationale: Degraded reagents, especially the reducing agent, will inhibit the formation of the active Cu(I) catalyst.
-
-
Optimize the Catalyst System:
-
Action: The use of a Cu(I)-stabilizing ligand, such as THPTA or TBTA, is highly recommended to improve reaction efficiency and protect biomolecules from oxidative damage. The typical ratio of ligand to copper is 5:1.
-
Rationale: The ligand accelerates the reaction and prevents the catalyst from being sequestered or causing damage to the sample.
-
-
Assess Reaction Conditions:
-
Action: While the CuAAC reaction is generally robust, ensure the pH of the reaction buffer is within the optimal range (typically pH 7-8.5). The reaction is usually performed at room temperature.
-
Rationale: Extreme pH values can affect the stability of the reactants and the catalyst.
-
-
Consider Biomolecule Accessibility:
-
Action: If labeling a protein, the azide group may be buried within the protein's structure.
-
Rationale: The alkyne on the this compound needs to be able to physically access the azide on the target molecule for the reaction to occur.
-
Experimental Protocols
Protocol 1: General Blocking and Washing Procedure to Minimize Non-specific Binding
This protocol provides a starting point for blocking and washing in immunofluorescence experiments. Optimization may be required for specific cell types and antibodies.
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue as required for your specific target.
-
Blocking:
-
Prepare a blocking buffer. Common choices are listed in the table below.
-
Incubate the sample in the blocking buffer for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation (if applicable): Dilute the primary antibody in the blocking buffer and incubate according to the manufacturer's recommendations.
-
Washing:
-
Wash the sample three times with a wash buffer (e.g., PBS with 0.05% Tween-20) for 5-10 minutes each time with gentle agitation.
-
-
This compound Labeling (via Click Chemistry):
-
Prepare the click reaction cocktail containing this compound, CuSO₄, a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., THPTA) in a suitable buffer.
-
Incubate the sample with the click reaction cocktail for the desired time (typically 30-60 minutes) at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three to five times with the wash buffer for 5-10 minutes each time with gentle agitation.
-
-
Mounting and Imaging: Mount the sample and proceed with imaging.
Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins with this compound
This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycoproteins, followed by fluorescent labeling with this compound.
Experimental Workflow for Metabolic Labeling
References
Technical Support Center: Purifying Cy3-YNE Labeled Peptides
Welcome to the technical support center for the purification of Cy3-YNE labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound labeled peptides?
The gold standard for purifying this compound labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers high resolution, allowing for the effective separation of the desired labeled peptide from unlabeled peptides, excess free dye, and other synthesis-related impurities.[1][2] Solid-Phase Extraction (SPE) can also be used as a primary purification method for less stringent purity requirements or as a desalting and pre-concentration step before HPLC.[3][4][5]
Q2: What type of HPLC column is best suited for this purification?
For most peptides, a C18 reversed-phase column is the most effective and commonly used stationary phase. The hydrophobicity of the C18 resin allows for strong retention of the peptide and the Cy3 dye, facilitating their separation from more polar impurities. For very large or highly hydrophobic peptides, a C4 or C8 column might provide better results.
Q3: How does the "-YNE" (alkyne) group on the Cy3 dye affect purification?
The alkyne group is a small, relatively non-polar functional group. While it contributes to the overall hydrophobicity of the this compound dye, its impact on the purification of the labeled peptide is generally minimal compared to the influence of the peptide sequence itself and the large cyanine dye core. Standard RP-HPLC protocols for fluorescently labeled peptides are typically sufficient for purifying this compound labeled peptides.
Q4: How can I confirm the purity and identity of my labeled peptide after purification?
A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the collected fractions by observing a single, sharp peak at the correct retention time. The chromatogram should be monitored at two wavelengths: ~214-220 nm for the peptide backbone and ~550 nm for the Cy3 dye.
-
Mass Spectrometry (MS): To confirm the identity of the purified product by verifying its molecular weight. This will confirm the successful conjugation of the this compound dye to the peptide.
-
UV-Vis Spectroscopy: To determine the concentration of the peptide and the dye, and to calculate the Degree of Labeling (DOL). The absorbance is measured at ~280 nm (for peptides containing Trp or Tyr) and at the absorbance maximum of Cy3 (~550 nm).
Q5: What are the best storage conditions for purified this compound labeled peptides?
Purified, lyophilized peptides should be stored at -20°C or lower, protected from light to prevent photobleaching of the Cy3 dye. For short-term storage in solution, use a suitable buffer and store at 4°C in the dark. For long-term storage in solution, it is advisable to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled peptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: The pH of the labeling reaction is critical. For NHS-ester chemistry, a pH of 8.0-8.5 is optimal. | 1. Ensure the reaction buffer is at the correct pH. Use a non-amine-containing buffer like phosphate or bicarbonate. |
| 2. Hydrolyzed Dye: The this compound reagent may have hydrolyzed due to moisture. | 2. Use fresh, high-quality dye. Dissolve the dye in anhydrous DMSO or DMF immediately before use. | |
| 3. Peptide Solubility Issues: The peptide may not be fully soluble in the reaction buffer. | 3. For hydrophobic peptides, add a small amount of organic co-solvent like DMSO or DMF to the reaction mixture. | |
| Presence of Free Dye in Final Product | 1. Inefficient Purification: The purification method may not be adequately separating the free dye from the labeled peptide. | 1. Optimize the HPLC gradient to increase resolution. A shallower gradient around the elution time of the peptide and dye can improve separation. |
| 2. Column Overload: Too much crude sample was loaded onto the HPLC column, leading to poor separation. | 2. Reduce the amount of sample injected onto the column. Perform multiple smaller injections if necessary. | |
| 3. Inappropriate Purification Method: Methods like dialysis or simple spin columns may not be effective for small peptides. | 3. Use RP-HPLC for the best separation. Alternatively, size-exclusion chromatography with a resin like Sephadex LH-20 can be effective for removing free dye. | |
| Multiple Peaks on HPLC Chromatogram | 1. Unlabeled Peptide: Incomplete labeling reaction. | 1. Optimize the labeling reaction conditions (e.g., increase the molar excess of the dye). Ensure proper separation during HPLC. |
| 2. Multiple Labeling Sites: If the peptide has multiple reactive sites (e.g., multiple lysine residues), more than one dye molecule may have attached. | 2. If single labeling is desired, protect other reactive sites or use a site-specific labeling strategy. | |
| 3. Oxidized Peptide: The peptide may have oxidized during synthesis or handling. | 3. Use fresh buffers and consider adding antioxidants if the peptide is susceptible to oxidation. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. | 1. Decrease the injection volume or concentration. |
| 2. Inappropriate Sample Solvent: The sample is dissolved in a solvent that is too strong, causing it to elute too quickly. | 2. Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| 3. Column Degradation: The HPLC column may be old or contaminated. | 3. Wash the column with a strong solvent or replace it if necessary. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of fluorescently labeled peptides. Actual results will vary depending on the peptide sequence, the specific labeling conditions, and the purification protocol used.
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | >95% | 30-70% | High-purity applications (e.g., in vivo studies, quantitative assays) |
| Solid-Phase Extraction (SPE) | 82-97% | 40-80% | Rapid cleanup, desalting, pre-concentration, or when high purity is not essential |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound Labeled Peptides
This protocol provides a general guideline for purifying this compound labeled peptides using a C18 reversed-phase column.
1. Sample Preparation: a. After the labeling reaction, lyophilize the crude peptide mixture. b. Dissolve the crude product in a minimal volume of a suitable solvent. A common choice is 20-30% acetonitrile in water with 0.1% trifluoroacetic acid (TFA). c. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Flow Rate: For an analytical column (4.6 mm ID), a typical flow rate is 1 mL/min. For a semi-preparative column, the flow rate will be higher.
- Detection: Monitor at both ~220 nm (peptide backbone) and ~550 nm (Cy3 dye).
- Gradient: A starting point for a linear gradient is 5-65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide. A shallower gradient will provide better resolution.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the peaks that absorb at both ~220 nm and ~550 nm. The labeled peptide should elute later than the unlabeled peptide due to the hydrophobicity of the Cy3 dye. b. Analyze the purity of the collected fractions using analytical RP-HPLC. c. Confirm the identity of the desired fraction by mass spectrometry. d. Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is suitable for desalting and removing the majority of free dye.
1. Cartridge Conditioning: a. Select a C18 SPE cartridge with a bed volume appropriate for your sample size. b. Condition the cartridge by passing through methanol, followed by equilibration with 0.1% TFA in water.
2. Sample Loading: a. Dissolve the crude labeled peptide in a small volume of 0.1% TFA in water. b. Load the sample onto the conditioned SPE cartridge.
3. Washing: a. Wash the cartridge with a weak solvent (e.g., 5-10% acetonitrile in 0.1% TFA water) to elute salts and very polar impurities. The free this compound dye may have some retention, so monitor the wash fractions.
4. Elution: a. Elute the labeled peptide with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in 0.1% TFA water). The optimal elution concentration should be determined empirically. b. Collect the eluate and lyophilize.
Visualizations
Caption: Experimental workflow for labeling and purifying this compound peptides.
Caption: Troubleshooting decision tree for HPLC purification of this compound peptides.
References
- 1. Characterization of receptors using cyanine 3-labeled neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Battle of Brightness: Cy3-YNE vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is paramount for illuminating complex biological processes. The choice of fluorescent dye is a critical decision that profoundly influences the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two prominent orange-fluorescent dyes: Cy3-YNE and Alexa Fluor 555, designed to empower you with the information needed to select the optimal tool for your protein labeling endeavors.
Performance at a Glance: A Quantitative Comparison
The efficacy of a fluorescent label is primarily determined by its brightness and photostability. Brightness is a composite of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability dictates the duration a fluorescent signal can be reliably observed under illumination before fading.
Here, we present a summary of the key quantitative data for this compound and Alexa Fluor 555 to facilitate a direct comparison.
| Property | This compound (Cy3 Alkyne) | Alexa Fluor 555 |
| Excitation Maximum | ~555 nm | ~555 nm[1] |
| Emission Maximum | ~570 nm[2] | ~565 nm[1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2][3] | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 - 0.31 (highly dependent on environment) | ~0.10 |
| Brightness (ε x Φ) | Moderately bright, but prone to quenching | Very bright, with less self-quenching |
| Photostability | Less photostable | Significantly more photostable |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to pH 10 | Fluorescence is stable over a wide pH range |
| Labeling Chemistry | Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) | N-hydroxysuccinimidyl (NHS) ester reaction with primary amines |
Delving Deeper: Experimental Evidence
Comparative studies consistently demonstrate that protein conjugates of Alexa Fluor 555 are significantly brighter and more photostable than those of Cy3. Research indicates that Alexa Fluor 555 is considerably more resistant to photobleaching than Cy3. After 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.
Furthermore, Alexa Fluor 555 protein conjugates exhibit less self-quenching at high degrees of labeling. This is a crucial advantage, as attempts to increase the brightness of a protein conjugate by adding more Cy3 molecules can paradoxically lead to a decrease in fluorescence due to dye-dye interactions. In contrast, the fluorescence of Alexa Fluor 555 conjugates continues to increase with higher degrees of labeling, enabling more sensitive detection.
One study directly comparing goat anti-mouse IgG antibody conjugates of Alexa Fluor 555 and Cy3 revealed that the Alexa Fluor 555 conjugates were markedly more fluorescent across a range of dye-to-protein ratios.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 555. It is important to note that optimal labeling conditions can vary depending on the specific protein.
This compound Protein Labeling via Click Chemistry
This protocol outlines the copper-catalyzed alkyne-azide cycloaddition (CuAAC) for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a buffer free of primary amines (e.g., PBS)
-
This compound (dissolved in anhydrous DMSO or DMF)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein: Ensure the azide-modified protein is at a suitable concentration (typically 1-10 mg/mL) in an appropriate buffer.
-
Prepare Reagents: Prepare fresh stock solutions of CuSO₄, the reducing agent, and this compound.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein, this compound (a 3 to 10-fold molar excess over the protein is a good starting point), and the reducing agent.
-
Initiate Reaction: Add the CuSO₄ solution to the mixture to initiate the click reaction. The final copper concentration is typically in the range of 50-100 µM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing can be beneficial.
-
Purification: Purify the Cy3-labeled protein from unreacted dye and other reaction components using a suitable purification method, such as size exclusion chromatography.
Alexa Fluor 555 NHS Ester Protein Labeling
This protocol describes the labeling of a protein through the reaction of Alexa Fluor 555 NHS ester with primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Alexa Fluor 555 NHS ester (dissolved in anhydrous DMSO or DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., spin desalting column or size exclusion chromatography)
Procedure:
-
Prepare Protein: The protein should be at a concentration of 1-10 mg/mL in a buffer such as PBS. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.
-
Prepare Dye: Immediately before use, dissolve the Alexa Fluor 555 NHS ester in DMSO or DMF.
-
Reaction: Slowly add the dissolved Alexa Fluor 555 NHS ester to the protein solution while gently stirring. A dye-to-protein molar ratio of 5:1 to 15:1 is a common starting point.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a spin desalting column or size exclusion chromatography.
Conclusion: Making the Right Choice
For most protein labeling applications, Alexa Fluor 555 offers demonstrable advantages over this compound. Its superior brightness, enhanced photostability, and reduced susceptibility to self-quenching translate into higher sensitivity and more robust, reproducible data. These features are particularly critical in demanding applications such as single-molecule studies and super-resolution microscopy.
While this compound, with its click chemistry handle, offers a valuable tool for specific applications requiring bioorthogonal labeling, researchers seeking maximal performance and reliability for general protein labeling will find Alexa Fluor 555 to be a more advanced and dependable choice. The selection of the fluorophore is a critical parameter in experimental design, and the evidence strongly supports Alexa Fluor 555 as a superior tool for a wide range of protein-based fluorescence studies.
References
A Comparative Analysis of the Photostability of Cy3-YNE and Other Cyanine Dames
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of a fluorophore is a critical decision that directly impacts experimental success, particularly in high-resolution and long-term imaging. Photostability, the intrinsic ability of a fluorophore to withstand photochemical degradation, is a key determinant of its performance. This guide presents a comparative analysis of the photostability of Cy3-YNE, a derivative of the popular cyanine dye Cy3, against other commonly used cyanine dyes and their high-performance alternatives.
This compound is a variant of the Cy3 dye that incorporates a terminal alkyne group, rendering it suitable for bio-orthogonal "click chemistry" conjugation. While specific photostability data for this compound is not extensively available, its performance is expected to be comparable to that of its parent molecule, sulfo-Cy3, which is known for its brightness and moderate photostability. This guide will therefore focus on the photostability of the core Cy3 structure in comparison to other dyes, providing a reliable benchmark for this compound.
Quantitative Comparison of Cyanine Dye Photostability
The following table summarizes the key photophysical and photostability properties of Cy3 and other relevant cyanine and Alexa Fluor dyes. The Alexa Fluor family is included as a widely recognized benchmark for high-performance fluorophores. It is important to note that these values are representative and can be influenced by the experimental environment.[1]
| Property | Cy3 / this compound (inferred) | Cy5 | Alexa Fluor 555 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~550 | ~649 | ~555 | ~650 |
| Emission Maximum (nm) | ~570 | ~670 | ~565 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~250,000 | ~150,000 | ~239,000 |
| Quantum Yield | 0.15 - 0.31 | 0.20 - 0.27 | ~0.10 | ~0.33 |
| Relative Photostability | Moderate | Lower (more susceptible to bleaching than Cy3) | High (significantly more photostable than Cy3) | Very High (significantly more photostable than Cy5) |
| Photobleaching Lifetime | ~11.6 s (unprotected) | ~2-5 times less stable than Cy3 | Significantly longer than Cy3 | Significantly longer than Cy5 |
Note: The photobleaching lifetime of Cy3 has been reported as approximately 11.6 seconds under specific experimental conditions (TIRF microscopy, 60x objective, 3.3 mW laser power) without photoprotective agents.[2] In comparative studies, Alexa Fluor 647 retained about 80% of its initial fluorescence under conditions where Cy5 retained only 55%.[3]
Experimental Protocols for Measuring Photostability
A standardized protocol is crucial for the accurate comparison of fluorophore photostability. The following methodology outlines a common approach using time-lapse microscopy to quantify the rate of photobleaching.
Objective: To determine and compare the photobleaching lifetime of different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescently labeled samples (e.g., proteins, DNA) with the dyes of interest (this compound, Cy3, Cy5, Alexa Fluor 555, Alexa Fluor 647).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope (widefield or confocal) with a stable light source (e.g., laser, LED) and appropriate filter sets for each dye.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Immobilize the fluorescently labeled molecules on a microscope slide to prevent movement during imaging.
-
Ensure a consistent sample preparation method across all dyes being compared.
-
-
Microscope Setup and Image Acquisition:
-
Use the same objective lens and magnification for all experiments.
-
Set the excitation light source to a constant and defined intensity. This is a critical parameter that must be kept consistent.
-
Acquire a time-lapse series of images with a fixed exposure time and interval.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the fluorescent signals and a background region in an area with no fluorescence.
-
Measure the mean fluorescence intensity within each ROI and the background for each time point.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean ROI intensity for each time point.
-
Normalize the background-corrected intensity of each ROI to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.[1]
-
Visualizing Photobleaching and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the photobleaching pathway of cyanine dyes and the general workflow for a photostability assessment experiment.
Conclusion
The selection of a fluorescent dye for demanding imaging applications necessitates a careful evaluation of its photostability. While this compound, as a derivative of Cy3, is a versatile and bright fluorophore suitable for a wide range of applications, for experiments requiring prolonged or intense illumination, more photostable alternatives should be considered. Alexa Fluor 555 offers a significant improvement in photostability with similar spectral characteristics to Cy3. In the far-red spectrum, Alexa Fluor 647 provides a much more robust signal over time compared to Cy5. For researchers and drug development professionals, understanding these differences is crucial for generating high-quality, reproducible data in fluorescence-based assays.
References
Brighter Alternatives to Cy3-YNE: A Comparative Guide for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling and fluorescence imaging, the selection of a bright and photostable fluorescent probe is paramount for generating high-quality, reproducible data. Cy3-YNE is a commonly used alkyne-modified cyanine dye for click chemistry applications. However, the demand for higher sensitivity and longer imaging times has driven the development of brighter and more robust alternatives. This guide provides an objective comparison of this compound with several brighter alternatives, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Alkyne-Modified Fluorescent Dyes
The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The product of these two values provides a quantitative measure of a dye's brightness. Photostability is another critical parameter, indicating the dye's resistance to photobleaching under illumination.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~550 | ~570 | 150,000 | >0.15 | >22,500 |
| Alexa Fluor™ 555 Alkyne | 555 | 565 | 155,000[1] | 0.10[2][3][4] | 15,500 |
| CF™555 Alkyne | 555 | 565 | 150,000 | Not specified | Brighter than Cy3 |
| Andy Fluor™ 555 Alkyne | 553 | 565 | Not specified | Not specified | Not specified |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling azide-modified proteins with alkyne-containing fluorescent dyes.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-modified fluorescent dye (e.g., this compound alternative)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., 1.5x PBS)
-
DMSO or DMF for dissolving the alkyne dye
Procedure:
-
Prepare the Dye Stock Solution: Dissolve the alkyne-modified fluorescent dye in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
Protein labeling buffer
-
Alkyne-dye stock solution (to a final concentration of 20-100 µM)
-
-
Prepare the Catalyst Solution: In a separate tube, mix the THPTA ligand solution and the CuSO₄ solution in a 5:1 molar ratio.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the THPTA/CuSO₄ catalyst solution. The final concentration of copper should be between 50 µM and 1 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst using a desalting column or dialysis.
Fluorescence Microscopy of Labeled Cells
This protocol provides a general workflow for imaging cells that have been labeled using click chemistry.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Click-labeled sample from the previous protocol
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce the azide or alkyne metabolic label to the cells for a specific duration.
-
Fixation: Wash the cells with PBS and then fix with fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.
-
Click Reaction: Perform the CuAAC reaction as described in the previous protocol, adapting the reagent concentrations and incubation time for cellular labeling.
-
Washing: Wash the cells extensively with PBS to remove unreacted reagents.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorophore.
Signaling Pathways and Logical Relationships
The choice of a fluorescent dye is a critical decision point in the experimental design for bioorthogonal labeling studies. The brightness and photostability of the dye directly impact the signal-to-noise ratio and the ability to perform long-term imaging or detect low-abundance targets.
References
Validating Cy3-YNE Labeling Efficiency: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. Cy3-YNE, a fluorescent probe featuring a terminal alkyne, has emerged as a valuable tool for visualizing and tracking proteins and other molecules through click chemistry. However, validating the efficiency of this labeling is crucial for the reliability of experimental results. Mass spectrometry (MS) offers a powerful and direct method for this validation. This guide provides a comparative overview of mass spectrometry-based validation of this compound labeling efficiency, outlines a detailed experimental protocol, and discusses alternative labeling technologies.
Introduction to this compound and Labeling Validation
This compound (Sulfo-Cyanine3-alkyne) is a bright, orange-fluorescent dye functionalized with an alkyne group.[1] This alkyne moiety allows for its covalent attachment to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of proteins, peptides, and oligonucleotides in complex biological samples.[3][4]
Mass Spectrometry for Quantifying Labeling Efficiency
Mass spectrometry-based proteomics workflows, particularly "bottom-up" proteomics, are well-suited for assessing labeling efficiency.[5] This approach involves the enzymatic digestion of the protein sample into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying and quantifying the peptides with and without the this compound modification, the degree of labeling can be accurately determined.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general workflow for validating the labeling efficiency of a target protein with this compound using a bottom-up proteomics approach.
Caption: Experimental workflow for validating this compound labeling efficiency by mass spectrometry.
Detailed Methodologies:
-
Protein Labeling with this compound:
-
Reaction: The target protein, containing an azide-bearing unnatural amino acid or otherwise modified with an azide group, is incubated with this compound. The CuAAC reaction is catalyzed by a copper(I) source, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. A copper-chelating ligand such as TBTA or THPTA is typically included to stabilize the copper(I) and enhance reaction efficiency.
-
Purification: After the reaction, excess reagents are removed, for example, by dialysis or using spin columns.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: The labeled protein is denatured to unfold it, followed by reduction of disulfide bonds (e.g., with DTT) and alkylation of free cysteines (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the protein into smaller peptides. Trypsin cleaves C-terminal to arginine and lysine residues.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer acquires MS1 scans to measure the mass-to-charge ratio of the intact peptides and MS2 scans (tandem MS) to fragment selected peptides and determine their amino acid sequence.
-
-
Data Analysis:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein. This allows for the identification of peptides.
-
Quantification: The relative abundance of a peptide with the this compound modification versus its unlabeled counterpart is determined by comparing the peak intensities or areas in the MS1 spectra.
-
Labeling Efficiency Calculation: The labeling efficiency for a specific site is calculated as: (Intensity of Labeled Peptide) / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide) * 100%
-
Comparison with Alternative Labeling Methods
While this compound and click chemistry offer a versatile labeling strategy, several alternative methods exist. The choice of labeling method often depends on the specific application, the nature of the protein of interest, and the experimental system.
| Labeling Method | Labeling Chemistry | Typical Size | Key Advantages | Key Disadvantages |
| This compound (Click Chemistry) | Copper-catalyzed azide-alkyne cycloaddition. | Small molecule | Bioorthogonal, high specificity, versatile for various biomolecules. | Requires copper catalyst which can be toxic to cells (though copper-free click chemistry is an alternative), requires introduction of an azide handle. |
| SNAP-tag® | Covalent labeling of a fusion tag with O⁶-benzylguanine (BG) substrates. | ~20 kDa tag | Specific and irreversible labeling, wide range of commercially available probes. | Requires genetic fusion of a relatively large tag, which may affect protein function. |
| HaloTag® | Covalent labeling of a fusion tag with chloroalkane-functionalized probes. | ~33 kDa tag | Specific and irreversible labeling, good for live-cell imaging. | Requires genetic fusion of a large tag, which can impact protein folding and function. |
| NHS Ester Labeling | Amine-reactive chemistry targeting lysine residues and N-termini. | Small molecule | Simple and widely used for labeling purified proteins. | Lacks site-specificity, can lead to heterogeneous labeling, not suitable for in-cell labeling. |
Table 1. Comparison of this compound with alternative protein labeling methods.
Quantitative Data Presentation
A crucial aspect of validating labeling efficiency is the clear presentation of quantitative data. The following table provides a template for summarizing the results from a mass spectrometry experiment designed to determine the labeling efficiency of a specific peptide from a target protein.
| Peptide Sequence | Modification | Precursor m/z | Retention Time (min) | Peak Area (Arbitrary Units) | Labeling Efficiency (%) |
| [PEPTIDE_SEQUENCE] | Unlabeled | [m/z_unlabeled] | [RT_unlabeled] | [Area_unlabeled] | \multirow{2}{*}{[Calculated_Efficiency]%} |
| [PEPTIDE_SEQUENCE] | + this compound | [m/z_labeled] | [RT_labeled] | [Area_labeled] |
Table 2. Example of a data summary table for quantifying labeling efficiency by LC-MS.
Conclusion
Mass spectrometry is an indispensable tool for the validation of this compound labeling efficiency. It provides direct, quantitative evidence of successful conjugation, which is essential for the reliability of downstream applications in research and drug development. The bottom-up proteomics workflow detailed in this guide offers a robust method for determining the precise degree of labeling. While this compound with click chemistry presents a powerful and versatile labeling strategy, a careful comparison with alternative methods like SNAP-tag and HaloTag is necessary to select the most appropriate tool for a given biological question. The clear and structured presentation of quantitative data, as exemplified in the provided tables, is critical for communicating the outcomes of these validation studies.
References
Cy3 vs. Cy5 for Single-Molecule FRET: A Comprehensive Comparison
In the realm of single-molecule Förster Resonance Energy Transfer (smFRET) experiments, the selection of an appropriate donor-acceptor fluorophore pair is paramount to achieving high-quality data. Among the plethora of available dyes, the cyanine dyes Cy3 and Cy5 have emerged as the most widely used and well-characterized FRET pair. This guide provides an objective comparison of Cy3 and Cy5 for smFRET applications, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.
Photophysical Properties: A Quantitative Comparison
The performance of a FRET pair is dictated by the photophysical properties of the individual dyes. Cy3, the donor, and Cy5, the acceptor, exhibit distinct spectral characteristics that make them suitable for FRET. A summary of their key quantitative properties is presented in Table 1.
| Property | Cy3 (Donor) | Cy5 (Acceptor) | Reference |
| Excitation Maximum (λex) | ~550 nm | ~650 nm | [1] |
| Emission Maximum (λem) | ~570 nm | ~670 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | 0.15 - 0.3 | ~0.27 | [4][5] |
| Fluorescence Lifetime (τ) | ~1-3 ns | ~1-3 ns | |
| Förster Radius (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~5.0 - 6.0 nm} | |
| Photobleaching Lifetime | Variable, dependent on conditions | Generally lower than Cy3 |
Table 1: Photophysical Properties of Cy3 and Cy5. The values presented are approximate and can vary depending on the local environment, conjugation chemistry, and experimental conditions.
Performance in smFRET Experiments: A Head-to-Head Battle
The ideal FRET pair should exhibit high FRET efficiency, a good signal-to-noise ratio, and high photostability. Here, we compare the performance of the Cy3-Cy5 pair in these key areas.
FRET Efficiency and Signal-to-Noise Ratio: The significant spectral overlap between Cy3's emission and Cy5's excitation spectra results in efficient energy transfer over a distance range of approximately 2 to 8 nanometers, which is commensurate with the dimensions of many biological macromolecules. The large Stokes shifts of both dyes and the significant separation between their emission peaks minimize spectral crosstalk, leading to a high signal-to-noise ratio.
Photostability and Photobleaching: Photobleaching, the irreversible loss of fluorescence, is a critical limiting factor in smFRET experiments, as it dictates the observation time window. Cy5 is notoriously more susceptible to photobleaching than Cy3, particularly in the presence of certain buffers and upon excitation with a red laser. This can lead to the premature loss of the acceptor signal, complicating data analysis. To mitigate this, various strategies are employed, including the use of oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet-state quenchers (e.g., Trolox).
Experimental Protocols
A successful smFRET experiment relies on meticulous sample preparation and data acquisition. Below is a detailed methodology for a typical smFRET experiment using Cy3 and Cy5.
I. Labeling of Biomolecules
-
Site-Specific Labeling: Introduce unique reactive groups (e.g., cysteines for maleimide chemistry, or amino groups for NHS-ester chemistry) at the desired labeling sites on the biomolecule of interest through site-directed mutagenesis.
-
Dye Conjugation: React the purified biomolecule with maleimide- or NHS-ester-functionalized Cy3 and Cy5 dyes. The labeling reaction is typically carried out in a suitable buffer (e.g., PBS) at room temperature for several hours.
-
Purification: Remove unconjugated dyes from the labeled biomolecule using size-exclusion chromatography or dialysis.
-
Characterization: Determine the labeling efficiency by measuring the absorbance of the protein and the dyes.
II. Sample Immobilization for TIRF Microscopy
-
Surface Passivation: Clean glass coverslips and passivate the surface to prevent non-specific binding of the labeled biomolecules. A common method involves coating the surface with a mixture of polyethylene glycol (PEG) and biotinylated PEG.
-
Streptavidin Coating: Incubate the biotinylated surface with streptavidin.
-
Immobilization: Introduce the biotinylated and dye-labeled biomolecules, which will bind to the streptavidin-coated surface.
III. Data Acquisition using Total Internal Reflection Fluorescence (TIRF) Microscopy
-
Microscope Setup: Utilize a TIRF microscope equipped with two lasers for exciting Cy3 (e.g., 532 nm) and Cy5 (e.g., 640 nm) and an electron-multiplying charge-coupled device (EMCCD) camera for sensitive detection.
-
Excitation Scheme: Excite the Cy3 donor dye using the 532 nm laser. The Cy5 acceptor will be excited primarily through FRET from the donor.
-
Image Acquisition: Record movies of the fluorescence signals from single molecules, splitting the emission from Cy3 and Cy5 onto different regions of the EMCCD chip using a dichroic mirror.
IV. Data Analysis
-
Single-Molecule Trajectory Extraction: Identify individual fluorescent spots corresponding to single molecules and extract the fluorescence intensity time traces for both the donor (Cy3) and acceptor (Cy5) channels.
-
Background Correction and Leakage Correction: Correct the intensity traces for background noise and spectral bleed-through from the donor to the acceptor channel.
-
FRET Efficiency Calculation: Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the corrected intensities of the acceptor and donor, respectively.
-
State Identification and Kinetic Analysis: Use algorithms such as hidden Markov modeling (HMM) to identify distinct FRET states and determine the transition rates between them.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the smFRET signaling pathway and a typical experimental workflow.
References
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Three-Color FRET with Both Negligible Spectral Overlap and Long Observation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy3-YNE vs. NHS-Ester Dyes: A Comprehensive Comparison for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from elucidating cellular pathways to developing targeted therapeutics. The choice of fluorescent dye and the corresponding conjugation chemistry can significantly impact the yield, specificity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of two common approaches for labeling with the popular cyanine dye, Cy3: the modern alkyne-bearing Cy3-YNE, utilized in "click chemistry," and the traditional amine-reactive NHS-ester dyes.
Executive Summary
This compound, in conjunction with click chemistry, offers a superior method for bioconjugation compared to traditional NHS-ester dyes, particularly for applications demanding high specificity, control, and biocompatibility. The bioorthogonal nature of the azide-alkyne cycloaddition reaction prevents side reactions with native functional groups in complex biological samples, leading to cleaner and more homogeneous products. While NHS-ester chemistry is a well-established and simpler method for labeling primary amines, it suffers from a lack of specificity, pH sensitivity, and a propensity for hydrolysis, which can lead to lower yields and heterogeneous labeling.
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound (utilizing copper-free strain-promoted alkyne-azide cycloaddition, SPAAC) versus Cy3-NHS ester chemistry, based on data from various studies.
| Feature | This compound (Click Chemistry) | Cy3-NHS Ester | References |
| Specificity | High (targets bioorthogonal azide or alkyne handles) | Moderate (targets primary amines on lysines and N-terminus) | [1][2][3] |
| Typical Yield | >90% (for the click reaction step) | 20-50% (overall labeling efficiency) | [1] |
| Degree of Labeling (DoL) Control | Precise control achievable | Difficult to control due to variable lysine accessibility and hydrolysis | [1] |
| Reaction pH | Wide range (typically 4-11) | Optimal at pH 8.3-8.5; significant hydrolysis at higher pH | |
| Reaction Speed | Typically 1-4 hours | Typically 1-2 hours | |
| Stability of Linkage (in aqueous buffer) | High (stable triazole linkage) | Moderate (amide bond susceptible to hydrolysis over time) | |
| Side Reactions | Minimal to none (bioorthogonal) | Potential for reaction with serine, threonine, and tyrosine residues | |
| Suitability for Live Cell Labeling | Excellent (bioorthogonal and biocompatible) | Limited due to potential for off-target reactions and cell permeability issues |
Reaction Pathways and Experimental Workflows
The fundamental difference between this compound and NHS-ester dyes lies in their conjugation chemistry. This compound participates in a bioorthogonal click reaction, while NHS-esters react with primary amines.
This compound (Click Chemistry) Labeling Pathway
Click chemistry describes a class of reactions that are rapid, specific, and high-yielding. For bioconjugation, this typically involves the reaction of an alkyne (like in this compound) with an azide-modified biomolecule. This can be achieved through a two-step process where the biomolecule of interest is first functionalized with an azide group.
References
Evaluating Cy3-YNE for Super-Resolution Microscopy: A Comparative Guide
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. Cy3-YNE, a cyanine dye functionalized with a terminal alkyne group, offers a versatile tool for targeted biomolecule labeling via click chemistry. This guide provides a comprehensive evaluation of this compound's performance in super-resolution microscopy, comparing it with common alternatives and offering detailed experimental protocols for its application.
Quantitative Performance Comparison
The efficacy of a fluorophore in super-resolution imaging, particularly in techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), is determined by several key photophysical parameters. These include photon yield per switching event, photostability, and the on/off duty cycle. While specific quantitative data for this compound is limited in direct comparative studies, we can infer its performance based on the well-characterized Cy3 and its derivatives, such as Cy3B, and compare them to leading alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photon Yield (photons/event) | Photostability | Key Advantages | Key Disadvantages |
| Cy3 | ~550 | ~570 | Moderate | Moderate | Bright initial fluorescence, readily available. | Prone to photobleaching, can be a limiting factor in long acquisitions.[1][2] |
| Cy3B | ~559 | ~570 | High (1365-2057) | High | Considered one of the best red-range dyes for dSTORM, high photon output. | |
| Alexa Fluor 555 | ~555 | ~565 | High (~2500) | High | Superior brightness and photostability compared to Cy3, less prone to self-quenching.[1][2] | |
| CF®568 | ~562 | ~583 | High | High | Brighter and more photostable than Alexa Fluor 568, excellent for multicolor dSTORM.[3] | |
| Alexa Fluor 647 | ~650 | ~665 | Very High (~5000) | High | Gold standard for dSTORM due to high photon yield and excellent photoswitching characteristics. | Requires different laser excitation than Cy3-based dyes. |
Note: The performance of this compound is expected to be similar to that of Cy3, with the primary difference being the alkyne group for click chemistry conjugation. The photophysical properties are largely determined by the core Cy3 structure. For demanding super-resolution applications, derivatives like Cy3B or alternatives such as Alexa Fluor 555 and CF®568 are often favored for their enhanced photostability and photon output.
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound via Click Chemistry
This protocol outlines the metabolic incorporation of an azide-modified amino acid followed by copper-catalyzed click chemistry (CuAAC) to label proteins with this compound.
Materials:
-
Cells cultured on coverslips
-
Methionine-free DMEM
-
L-Azidohomoalanine (AHA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
This compound
-
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling:
-
Incubate cells in methionine-free DMEM for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free DMEM containing 50 µM AHA and incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume:
-
Premix 2 µL of 10 mM CuSO4 with 10 µL of 50 mM THPTA.
-
Add 183 µL of PBS.
-
Add 2 µL of 100 mM sodium ascorbate (freshly prepared).
-
Add 3 µL of 1 mM this compound in DMSO.
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide with an appropriate imaging buffer for super-resolution microscopy.
-
Protocol 2: dSTORM Imaging of this compound Labeled Structures
This protocol provides a general framework for dSTORM imaging. The specific buffer composition and laser powers may require optimization for your specific setup and sample.
Materials:
-
Labeled cells on a microscope slide
-
dSTORM imaging buffer (see below)
-
Super-resolution microscope equipped with appropriate lasers (e.g., 561 nm for excitation) and a sensitive camera (EMCCD or sCMOS).
dSTORM Imaging Buffer (Glox/MEA Buffer):
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
Glox Solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL of Buffer A.
-
MEA Solution: 1 M mercaptoethylamine in 0.25 N HCl (pH ~8.0)
-
Final Imaging Buffer (prepare fresh): 790 µL Buffer B, 200 µL Glox Solution, 10 µL MEA Solution.
Procedure:
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Locate the region of interest using low-intensity illumination.
-
-
Image Acquisition:
-
Switch to the high-power 561 nm laser to excite this compound and induce photoswitching.
-
Adjust the laser power to achieve a suitable density of single-molecule blinking events per frame.
-
Acquire a series of 10,000 to 40,000 frames with a typical exposure time of 20-50 ms.
-
If necessary, a low-power 405 nm laser can be used to facilitate the reactivation of fluorophores from a dark state.
-
-
Data Analysis:
-
Process the raw image stack using appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize single-molecule events with sub-pixel precision.
-
Reconstruct the final super-resolution image from the localized molecule coordinates.
-
Visualizations
Caption: Experimental workflow for super-resolution imaging using this compound.
Caption: Logical relationship of components in click chemistry labeling.
Conclusion
This compound is a valuable tool for super-resolution microscopy, enabling targeted labeling of biomolecules through click chemistry. While its core photophysical properties are comparable to the parent Cy3 dye, for the most demanding super-resolution applications requiring high photostability and photon output, alternative fluorophores such as Alexa Fluor 555, CF®568, or the spectrally distinct Alexa Fluor 647 may offer superior performance. The choice of fluorophore should be guided by the specific experimental requirements, including the desired labeling strategy, the number of targets to be imaged, and the capabilities of the imaging system. The provided protocols offer a starting point for the successful implementation of this compound in super-resolution microscopy studies.
References
A Head-to-Head Comparison: Cross-validation of Cy3-YNE Labeling with Western Blotting for Protein Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific proteins within complex biological samples is paramount. Western blotting has long been the gold standard for this purpose. However, emerging fluorescent labeling techniques, such as Cy3-YNE labeling coupled with click chemistry, offer a compelling alternative. This guide provides an objective comparison of these two methods, supported by detailed experimental protocols and workflow visualizations to aid in selecting the optimal technique for your research needs.
Performance Comparison at a Glance
While both western blotting and this compound labeling are powerful tools for protein analysis, they differ in their underlying principles, workflows, and performance characteristics. The choice between the two often depends on the specific research question, available equipment, and desired throughput.
| Feature | Western Blotting | This compound Labeling (with Click Chemistry) |
| Principle | Immuno-detection using specific primary and secondary antibodies. | Covalent labeling of azide-modified proteins with a Cy3-alkyne fluorescent dye via click chemistry. |
| Specificity | Highly dependent on the quality and specificity of the primary antibody.[1] | High specificity due to the bio-orthogonal nature of the click chemistry reaction. |
| Sensitivity | Picogram to nanogram range, can be enhanced with signal amplification techniques.[2] | Potentially higher sensitivity, down to the femtomole range, depending on the labeling efficiency and detection system. |
| Quantification | Semi-quantitative to quantitative, requires careful normalization and validation.[2][3] | More amenable to direct and absolute quantification based on fluorescence intensity.[1] |
| Multiplexing | Possible with antibodies from different species or with fluorescently labeled secondary antibodies of different wavelengths. | Inherently suitable for multiplexing by using different fluorescent alkyne dyes (e.g., Cy3, Cy5). |
| Workflow | Multi-step process involving gel electrophoresis, protein transfer, membrane blocking, antibody incubations, and signal detection. | Involves metabolic or enzymatic incorporation of an azide handle, cell lysis, click reaction with this compound, and in-gel fluorescence scanning or imaging. |
| Time to Result | Typically 1-2 days. | Can be faster, with results obtainable within a day. |
| Antibody Requirement | Requires a specific and validated primary antibody for each target protein. | Does not require a target-specific primary antibody. |
| Equipment | Electrophoresis apparatus, blotting system, imaging system (chemiluminescence or fluorescence). | Standard laboratory equipment, fluorescence scanner or imager. |
Visualizing the Methodologies
To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows and a relevant biological context.
Figure 1. Experimental Workflows. A comparison of the key steps involved in Western Blotting versus this compound Labeling.
Figure 2. MAPK/ERK Signaling Pathway. A simplified diagram of a common pathway studied using protein analysis techniques.
Detailed Experimental Protocols
For accurate and reproducible results, adherence to well-defined protocols is crucial. Below are detailed methodologies for both this compound labeling and western blotting.
This compound Protein Labeling Protocol (via Click Chemistry)
This protocol outlines the general steps for labeling proteins in a cell lysate using an azide-alkyne cycloaddition (click chemistry) reaction. This method assumes that the target proteins have been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Cells metabolically labeled with an azide-containing amino acid (e.g., azidohomoalanine, AHA).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound (Sulfo-Cyanine3-alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate or THPTA).
-
Copper chelator (e.g., BTTAA).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Cell Lysis:
-
Harvest the metabolically labeled cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing 20-50 µg of protein) with the click chemistry reaction components. The final concentrations should be optimized, but a typical reaction mixture includes:
-
This compound (e.g., 100 µM).
-
Copper(II) sulfate (e.g., 1 mM).
-
Copper chelator (e.g., 1 mM BTTAA).
-
Reducing agent (e.g., 5 mM sodium ascorbate, freshly prepared).
-
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
After the incubation, add 4x Laemmli sample buffer to the reaction mixture.
-
Heat the samples at 95°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and In-Gel Fluorescence Imaging:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
After electrophoresis, place the gel directly into a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for Cy3 (typically around 550 nm excitation and 570 nm emission).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the protein of interest using appropriate software.
-
Western Blotting Protocol
This protocol provides a standard workflow for detecting a specific protein in a sample.
Materials:
-
Cell lysate.
-
SDS-PAGE reagents and equipment.
-
Protein transfer system (e.g., semi-dry or wet transfer).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Wash buffer (e.g., TBST).
-
Detection reagent (e.g., ECL substrate for HRP or fluorescence imaging system).
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates and determine protein concentration as described for this compound labeling.
-
Mix the lysate with Laemmli sample buffer, heat to denature, and separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. The optimal antibody concentration should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing steps as described above to remove unbound secondary antibody.
-
-
Signal Detection:
-
For chemiluminescent detection, incubate the membrane with an ECL substrate and capture the signal using X-ray film or a digital imager.
-
For fluorescent detection, scan the membrane using a fluorescence imaging system at the appropriate wavelengths.
-
-
Data Analysis:
-
Analyze the band intensities using densitometry software. For quantitative analysis, normalize the signal of the target protein to a loading control.
-
Conclusion
Both this compound labeling and western blotting are valuable techniques for protein analysis, each with its own set of advantages and limitations. Western blotting, a long-established method, relies on the specificity of antibodies for protein detection. In contrast, this compound labeling, a newer approach, utilizes the high specificity of click chemistry for fluorescently tagging proteins. The choice between these methods will depend on the specific experimental goals, the availability of reagents and equipment, and the desired level of quantification and throughput. For researchers seeking a high-throughput, antibody-independent method with strong potential for multiplexing and direct quantification, this compound labeling presents an attractive option. Western blotting remains a robust and reliable technique, particularly when highly specific antibodies are available and the experimental throughput is not a primary concern.
References
Benchmarking Cy3-YNE Against Other Fluorescent Probes for Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant for the success of live-cell imaging experiments. This guide provides an objective comparison of Cy3-YNE, a popular alkyne-functionalized cyanine dye, with other commercially available fluorescent probes used for bioorthogonal labeling in living cells. We present a detailed analysis of their performance based on key photophysical properties and provide standardized experimental protocols to ensure reproducibility.
The advent of click chemistry has revolutionized the field of bio-imaging by allowing for the specific and efficient labeling of biomolecules in their native environment. This compound, a derivative of the cyanine dye Cy3, is equipped with a terminal alkyne group, enabling its covalent attachment to azide-modified targets within living cells via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach offers a powerful tool for visualizing a wide array of biological processes, from protein trafficking to DNA replication.
This guide will delve into a quantitative comparison of this compound with spectrally similar alkyne-functionalized probes, namely Alexa Fluor 555 Alkyne and CF555 Alkyne. We will assess their performance based on crucial parameters such as brightness, photostability, and quantum yield, providing researchers with the necessary data to make an informed decision for their specific imaging needs.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a function of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to degradation upon exposure to light, is another critical factor for successful live-cell imaging, especially for long-term experiments. The following table summarizes the key photophysical properties of this compound and its alternatives.
| Property | This compound | Alexa Fluor 555 Alkyne | CF555 Alkyne |
| Excitation Maximum (nm) | ~555 | ~555 | ~555 |
| Emission Maximum (nm) | ~570 | ~565 | ~568 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.31 | ~0.10 | Not specified |
| Brightness (Ext. Coeff. x QY) | ~46,500 | ~15,000 | Not specified |
| Photostability | Moderate | High[1][2][3] | High |
In-Depth Analysis
Brightness: Based on available data, this compound exhibits a significantly higher quantum yield compared to Alexa Fluor 555 Alkyne, resulting in greater intrinsic brightness. This can be a distinct advantage in applications where the target molecule is expressed at low levels or when low laser power is required to minimize phototoxicity.
Photostability: While Cy3 is a robust and widely used fluorophore, studies have shown that Alexa Fluor dyes, including Alexa Fluor 555, are generally more resistant to photobleaching.[1][2] This enhanced photostability makes Alexa Fluor 555 Alkyne and CF555 Alkyne better choices for experiments that require prolonged or repeated imaging, such as time-lapse microscopy.
Spectral Properties: All three probes have very similar excitation and emission spectra, making them compatible with standard filter sets designed for Cy3. This interchangeability allows for flexibility in experimental design without the need for significant changes in imaging hardware.
Experimental Protocols
The following is a generalized protocol for labeling azide-modified biomolecules in live cells using alkyne-functionalized fluorescent probes via copper-catalyzed click chemistry (CuAAC).
Materials:
-
Live cells expressing or metabolically labeled with an azide-containing molecule.
-
Alkyne-functionalized fluorescent probe (e.g., this compound, Alexa Fluor 555 Alkyne, or CF555 Alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Live-cell imaging medium.
-
Phosphate-buffered saline (PBS).
Protocol for Live-Cell Labeling:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate. If metabolic labeling is required, incubate the cells with the azide-containing precursor for the appropriate duration before labeling.
-
Preparation of Labeling Solution (Click-iT® Cocktail):
-
Prepare stock solutions of the following components:
-
Alkyne-probe: 10 mM in DMSO.
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water (prepare fresh).
-
-
For a 1 mL final volume of labeling solution, add the components in the following order to pre-warmed live-cell imaging medium:
-
1 µL of 10 mM Alkyne-probe stock (final concentration: 10 µM).
-
2 µL of 100 mM CuSO₄ stock (final concentration: 200 µM).
-
10 µL of 100 mM THPTA stock (final concentration: 1 mM).
-
2 µL of 500 mM Sodium Ascorbate stock (final concentration: 1 mM).
-
-
Vortex the solution briefly to mix.
-
-
Labeling Reaction:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the freshly prepared labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy3-YNE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of Cy3-YNE, a fluorescent cyanine dye containing a reactive alkyne group. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound before proceeding with any disposal. Protocols may vary, and the information provided here is based on general best practices for handling hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Classifications for Cy3-Alkyne: [1]
-
Eye Irritant 2
-
Skin Irritant 2
-
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)
This compound Disposal Protocol
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, must be treated as hazardous chemical waste.[2][3] Do not dispose of this compound waste down the drain or in the regular trash. [3]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware. The container should be clearly labeled as "Hazardous Waste: this compound" and include the primary hazard symbols (e.g., irritant).
-
Solid Waste: Dispose of all solid waste contaminated with the dye, such as pipette tips, tubes, gloves, and absorbent materials used for spills, in a separate, clearly labeled hazardous waste container for solids.
Step 2: Waste Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.[4]
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Do not mix this compound waste with other incompatible waste streams.
Step 3: Waste Disposal
-
Arrange for the disposal of the collected hazardous waste through your institution's licensed chemical waste disposal service.
Spill Management
In the event of a this compound spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using a chemical absorbent material. Collect the contaminated absorbent material and dispose of it as hazardous solid waste. For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Generally between 5.5 and 10.5 (Not recommended for dyes) | |
| Maximum Hazardous Waste in Satellite Accumulation Area (Liquid) | Up to 55 gallons (subject to institutional limits) | |
| Maximum Acutely Toxic Waste in Satellite Accumulation Area | 1 quart of liquid or 1 kilogram of solid |
Experimental Protocols
The primary "experiment" in this context is the safe and compliant disposal of a chemical agent. The detailed methodology is provided in the "this compound Disposal Protocol" section above.
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cy3-YNE
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Cy3-YNE. It offers procedural, step-by-step guidance for safe operation and disposal, aiming to be a trusted resource for laboratory safety and chemical handling.
Chemical Properties and Hazards
This compound, also known as Sulfo-Cyanine3-alkyne, is a fluorescent dye used for labeling various biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1] It is important to be aware of its chemical properties and potential hazards to ensure safe handling.
Hazard Identification:
According to safety data sheets, Cy3-alkyne is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
| Hazard Classification | Code |
| Skin Irritant | H315 |
| Eye Irritant | H319 |
| Specific Target Organ Toxicity (Single Exposure) | H335 |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for handling solvents and dyes. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing from spills. |
| Respiratory Protection | Fume Hood | Handle the solid form of this compound and prepare solutions in a well-ventilated fume hood to avoid inhalation of dust or aerosols. |
Operational Protocol: Step-by-Step Handling of this compound
This section provides a detailed workflow for the safe handling of this compound from preparation to use in labeling experiments.
1. Preparation and Reconstitution:
-
Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter. Cover the work surface with absorbent bench paper.
-
Reagent Retrieval: Retrieve the solid this compound from its storage location, which is typically at -20°C in the dark. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Non-sulfonated this compound has low aqueous solubility and should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to an aqueous reaction buffer.
2. Labeling Reaction:
-
Reaction Setup: Perform the labeling reaction in a fume hood. When adding the dissolved this compound to your sample, do so slowly and with gentle mixing.
-
Incubation: During incubation, ensure the reaction vessel is properly sealed to prevent solvent evaporation and potential exposure.
3. Post-Reaction Quenching and Purification:
-
Quenching: If necessary, quench the reaction using appropriate reagents as dictated by your specific experimental protocol.
-
Purification: Purify the labeled product from unreacted dye using methods such as gel filtration, chromatography (HPLC, FPLC), or electrophoresis.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound, including unreacted dye solutions and purification fractions, in a clearly labeled hazardous waste container. Do not pour concentrated dye solutions down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal of Small Quantities of Dilute Dye Solutions:
For very small quantities of dilute dye waste, some institutional safety protocols may permit disposal down the drain with copious amounts of running water. However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines. For larger quantities, neutralization of the dye solution's pH may be required before disposal. Another option for treating dye wastewater is the use of flocculants and coagulants to precipitate the dye, which can then be disposed of as solid waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
